molecular formula C13H7F3N2O B1442672 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile CAS No. 1219454-15-5

4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile

カタログ番号: B1442672
CAS番号: 1219454-15-5
分子量: 264.2 g/mol
InChIキー: RNKPBLKDTQFXSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile (CAS 1219454-15-5) is a chemical compound with the molecular formula C13H7F3N2O and a molecular weight of 264.20 . This pyridine-carbonitrile derivative is identified in patent literature as a TRPC6 (Transient Receptor Potential Canonical 6) inhibitor, indicating its significant research value in the study of ion channel-related physiological and pathological processes . TRPC6 channels are implicated in a variety of cellular functions, and as such, this compound is a valuable tool for researchers investigating potential therapeutic applications in areas such as renal, pulmonary, and cardiovascular diseases . The product is offered with a high purity level of 95% or higher . For optimal stability and longer storage, it is recommended to store this compound at -20°C . This product is labeled "For Research Use Only" and is intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, including wearing protective gloves, protective clothing, and eye protection .

特性

IUPAC Name

4-[2-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)11-3-1-2-4-12(11)19-10-5-6-18-9(7-10)8-17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKPBLKDTQFXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical and physical properties of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile

Foreword: A Note on a Novel Scaffold

In the landscape of medicinal chemistry and materials science, the assembly of unique molecular scaffolds is paramount to innovation. The subject of this guide, 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile, represents a confluence of three critical pharmacophores: a pyridine ring, a nitrile group, and a trifluoromethylphenoxy moiety. While comprehensive experimental data for this specific molecule is not extensively documented in public literature, its structural components are well-characterized. This guide, therefore, leverages established chemical principles and data from close structural analogs to provide a predictive yet robust technical overview. It is designed for the practicing researcher, offering insights into its synthesis, characterization, and potential applications, grounded in the expertise of synthetic and analytical chemistry.

Molecular Structure and Physicochemical Properties

The foundational step in evaluating any compound is to understand its basic identity and physical characteristics. The structure combines a pyridine core, substituted at the 2-position with a nitrile (cyano) group and at the 4-position with an ether linkage to a 2-(trifluoromethyl)phenyl group.

Diagram 1: Chemical Structure of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile

Caption: 2D structure of the title compound.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationRationale & Authoritative Context
Molecular Formula C₁₃H₇F₃N₂ODerived from structural analysis.
Molecular Weight 276.21 g/mol Calculated from the molecular formula. Analogous trifluoromethylpyridines have similar weight ranges[1][2].
Appearance White to off-white or pale yellow solidPredicted based on similar aromatic nitrile and pyridine compounds, which are typically crystalline solids at room temperature[3][4].
Melting Point 70-90 °C (Estimated)This is an educated estimate. The related 4-Trifluoromethyl-pyridine-2-carbonitrile melts at 38-41 °C[3]. The addition of the bulky phenoxy group would likely increase melting point due to increased molecular weight and potential for pi-stacking.
Boiling Point > 300 °C (Estimated)High boiling point is expected due to the molecular weight and polarity. The simpler pyridine-2-carbonitrile boils at ~224 °C[4].
Solubility Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, CHCl₃, Acetone); poorly soluble in water.The aromatic structure and lack of significant H-bond donating groups suggest poor aqueous solubility. The product is likely soluble in polar aprotic and chlorinated solvents, a common feature for such scaffolds[3].
LogP (Octanol/Water) ~3.5 (Estimated)Estimated based on the presence of a lipophilic trifluoromethyl group and two aromatic rings, balanced by the polar nitrile and ether functionalities. The related 5-(Trifluoromethyl)pyridine-2-carbonitrile has a calculated XLogP3 of 1.8[1]. The phenoxy group would significantly increase this value.

Proposed Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most logical and field-proven approach to constructing the core ether linkage of this molecule is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the activation of the pyridine ring's 4-position by the electron-withdrawing nitrile group at the 2-position.

Diagram 2: Proposed Synthetic Workflow

G reactant1 4-Chloropyridine-2-carbonitrile conditions Base (e.g., K₂CO₃, NaH) Polar Aprotic Solvent (e.g., DMF, DMSO) Heat (e.g., 80-120 °C) reactant1->conditions reactant2 2-(Trifluoromethyl)phenol reactant2->conditions product 4-(2-Trifluoromethylphenoxy) pyridine-2-carbonitrile conditions->product SNA_r Reaction

Caption: SNAr approach for synthesis.

Causality Behind Experimental Choices:
  • Reactant Selection: We start with commercially available or readily synthesized precursors. 4-Chloropyridine-2-carbonitrile is an excellent electrophile. The chlorine atom at the 4-position is activated towards substitution by the strong electron-withdrawing effect (-I, -M) of the nitrile group. 2-(Trifluoromethyl)phenol serves as the nucleophile.

  • Role of the Base: A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is essential. Its function is to deprotonate the phenol, generating the more potent phenoxide nucleophile. This step is critical to initiate the reaction. The choice of base depends on the desired reactivity and substrate tolerance; K₂CO₃ is milder, while NaH is stronger and ensures complete deprotonation.

  • Solvent System: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents can dissolve the ionic intermediates (the phenoxide and the Meisenheimer complex) and do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.

  • Thermal Conditions: Heating is typically required to overcome the activation energy of the reaction, facilitating the formation of the intermediate Meisenheimer complex and the subsequent expulsion of the chloride leaving group.

Spectroscopic and Analytical Characterization

A self-validating protocol for compound identification relies on a complementary suite of analytical techniques. Below are the predicted spectroscopic signatures for 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry. The spectra are predicted based on established chemical shift principles for substituted aromatic systems.[5]

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Protons: The pyridine ring will exhibit a characteristic pattern.

      • H6 (δ ≈ 8.6-8.8 ppm): This proton is adjacent to the ring nitrogen and will appear furthest downfield as a doublet (d).

      • H5 (δ ≈ 7.2-7.4 ppm): This proton is ortho to the ether linkage and meta to the nitrile. It will likely appear as a doublet of doublets (dd).

      • H3 (δ ≈ 7.0-7.2 ppm): This proton is ortho to the nitrile and meta to the ether. It will appear as a small doublet (d) or a singlet-like peak.

    • Phenoxy Protons: The four protons on the phenoxy ring will show a complex multiplet pattern between δ ≈ 7.3-7.8 ppm . The exact shifts will be influenced by the trifluoromethyl group.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Pyridine Carbons: Expect 5 distinct signals. The carbon bearing the ether linkage (C4) will be significantly downfield (~165 ppm), while the carbon attached to the nitrile (C2) will also be distinct. The nitrile carbon itself (C≡N) will appear around 115-120 ppm.

    • Phenoxy Carbons: Expect 6 signals for the phenoxy ring carbons. The carbon of the CF₃ group will appear as a quartet due to C-F coupling, with a characteristic chemical shift around 120-125 ppm (q, J ≈ 270 Hz).[6]

    • Quaternary Carbons: The carbons directly attached to the oxygen (C4 of pyridine, C1 of phenyl) and the trifluoromethyl group will be readily identifiable.

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • A single, sharp singlet is expected for the -CF₃ group, likely in the range of δ ≈ -60 to -65 ppm (relative to CFCl₃ as an external standard).[6] This is a definitive diagnostic peak for the presence and electronic environment of the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule.

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
2240-2220 C≡N StretchNitrileA sharp, medium-intensity band. Its presence is a strong confirmation of the nitrile group.[7][8]
1600-1450 C=C and C=N StretchAromatic Rings (Pyridine & Phenyl)Multiple sharp bands confirming the aromatic core.
1350-1250 C-F Stretch (asymmetric)Trifluoromethyl (-CF₃)A very strong and characteristic absorption band, often one of the most intense in the spectrum.
1250-1200 C-O-C Stretch (asymmetric)Aryl EtherConfirms the ether linkage between the two aromatic rings.
3100-3000 C-H StretchAromatic C-HIndicates the presence of hydrogens on the aromatic rings.[8]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Method: Electrospray Ionization (ESI) is a suitable method.

  • Expected Molecular Ion Peak: [M+H]⁺ at m/z = 277.06.

  • Key Fragmentation: Fragmentation would likely involve the cleavage of the ether bond, leading to fragments corresponding to the trifluoromethylphenoxide radical and the 2-cyanopyridyl cation. The pyridine ring itself is generally stable to fragmentation.[9]

Applications and Research Interest

The trifluoromethylpyridine (TFMP) scaffold is a "privileged" structure in modern chemistry, particularly in the agrochemical and pharmaceutical sectors.[10][11]

  • Agrochemicals: Many successful herbicides and insecticides contain the TFMP moiety. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the pyridine ring can interact with biological targets.[10]

  • Pharmaceuticals: The unique electronic properties of the TFMP group make it a valuable component in drug design. It can act as a bioisostere for other groups and modulate properties like pKa and lipophilicity.[11] For instance, derivatives of trifluoromethyl-phenoxy-pyridines have been investigated as potent enzyme inhibitors, such as for Lysyl Oxidase-Like 2 (LOXL2), which is implicated in fibrosis.[12] The nitrile group is also a versatile handle for further chemical modification or can act as a hydrogen bond acceptor in ligand-receptor interactions.

Safety, Handling, and Storage

As a novel chemical, 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile must be handled with care, assuming it is hazardous until proven otherwise. The safety profile can be inferred from its constituent functional groups.

Table 3: Hazard and Safety Profile

CategoryGuidelineRationale and Reference
Hazard Classification Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. This is based on the GHS classifications for related cyanopyridine and trifluoromethylpyridine compounds.[1][13][14]
Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid formation of dust and aerosols.[15][16]Standard practice for handling fine chemicals of unknown toxicity.
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from strong oxidizing agents, strong acids, and strong bases.[3][13]Protects the compound from degradation and prevents reaction with incompatible materials.
First Aid Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Ingestion: Rinse mouth and seek immediate medical attention. Inhalation: Move person to fresh air.[13][15][17]Standard first aid procedures for chemical exposure.
Fire Fighting Use carbon dioxide, dry chemical powder, or alcohol-resistant foam. In combustion, it may emit toxic fumes including nitrogen oxides (NOx), carbon oxides, and hydrogen fluoride (HF).[13]Standard procedure for organic solids. Firefighters should wear self-contained breathing apparatus.

Experimental Protocol: Compound Characterization

This section provides a self-validating workflow for confirming the identity and purity of a newly synthesized batch of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile.

Protocol 6.1: NMR Sample Preparation and Analysis
  • Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure.

  • Methodology:

    • Accurately weigh approximately 5-10 mg of the synthesized compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum. Ensure proper shimming to obtain sharp peaks. Integrate all signals and assign them to the corresponding protons.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a quick experiment that should yield a strong singlet.

  • Validation Check:

    • Does the ¹H NMR show the correct number of protons and splitting patterns for the substituted pyridine and phenyl rings?

    • Does the ¹⁹F NMR show a singlet around -62 ppm?

    • Does the ¹³C NMR show the expected number of carbon signals, including the characteristic CF₃ quartet and the nitrile signal?

    • A positive match across all three spectra provides very high confidence in the structural assignment.

Protocol 6.2: IR Spectroscopy via ATR
  • Objective: To confirm the presence of key functional groups (nitrile, ether, CF₃).

  • Methodology:

    • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) of the IR spectrometer is clean by taking a background spectrum.

    • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.

    • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

  • Validation Check:

    • Is there a sharp, distinct peak around 2230 cm⁻¹? (Confirms C≡N)

    • Is there a very strong, broad absorption band between 1350-1250 cm⁻¹? (Confirms -CF₃)

    • Are there multiple peaks in the 1600-1450 cm⁻¹ region and a C-O stretch around 1250 cm⁻¹? (Confirms aromatic ether structure)

    • The combination of these signals validates the presence of the core functional groups.

References

  • Shanghai Canbi Pharma Ltd. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIGhiSCx8ZiAn7vvR7SbjRTrh4uuC5WosMpCAkqHgYFggx3wHWgbtncDjxgd5a1KTZKR36jboUkaWYEs1NSaqg3P9MXNEioHO0aN9orGHcCb-UPP5r2HH32kZaifu6tbFiwuMJ0weYNP6W-fFxrdrrTXs8TOszEkvjimA9gKh_LQ==]
  • 4 - SAFETY DATA SHEET. (2009, February 12). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjL2_6eLgSvIuJ68SRIEkPLzaJ51k9t3udoOeJISL3W2rfsIV1rhj4qN9pfMFgSUZ3ashuqd9ItMCb-rQBlfp5uV7cSuWOvGQaTKwwkw7NGImAshWdu5tDHcIGsL-2RfHXNkmSlHhiSie_-vIvyWDMl3gghlEVWc_9IU7AGEN6PZ_Se49Ki1Vx-QF0AvQC4kWc]
  • Fisher Scientific. SAFETY DATA SHEET. (2011, June 16). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeQg4DC6NJPGdi3ZKdlK4ch94T62eAjZKccOeHgUYImmfZwUkVYRmnm8cFGDHpyvywiubVDfw3nOPPJzxWPPPkT6CHDj2zbszKTYcdwJHtx1bZDditpggAKbYTLzCxp0BcknKsJFE5hBSfQ223QbozcpfQBmRMh-VYY5tcUw1b_zfXp9em0veuDwJgj0Rnu5ZT]
  • 4 - Supporting Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9ujwLc_g8hyBULVdaei6edHamTxrXbnJKUXO0jq6DSP7TeH50vac1ceZmVLkIPMMxul7c1p5hnSDDN2AFunuTmHpBqD47QknaQttVqHu7PCs9aWSPjvg6XXHgQgudZsAHA8U5YA2Gk64CGWOeA1EY3nhX4d4lbCg=]
  • Thermo Fisher Scientific. SAFETY DATA SHEET. (2010, October 11). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERSE8Ieq7Fd2vPUGT6PCtNq6ucNomPi2XZ9jdNyPpwYWfFx6_LV1evyUbTIAPNzernL45nbWmO1BaM8iR5vVI1MKluxtI2dPYoVNjRP7Ksanpoi0Mv0xGAZB0vtjD5s2kHdIor0yB3kwunnUXaUH8x9KaMGEey_YwGOaSfjhvDWroCkqs6p8-0fsGC1GTw3DqZC6qnbrmaiffTg65uJPL2AGsvSXF6VNO47aEjTlw7nGwcAV1RTW2_IikxaXSZh1dqyGaqWpvPe93xtmYh]
  • Capot Chemical. material safety data sheet. (2014, March 14). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdJE_szh_9jk3XATHHvfEt6wCE90U9Cd7S5fI791te8-FSilS0EC5y-lCNCDkSLnthKgiN9mYCRTCw7rr9T2oMGMx22OzVhaCE1Np3yVhaTLMt58bUBJwSMHoiWn5KPMsPhguFWt1SfvyeKz5E_4Fuvg==]
  • Shandong Kunda Biotechnology Co Ltd. 4-Trifluoromethyl-pyridine-2-carbonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECPlyIK3UB6TGEnnxE_kUBuLiK_53q_bJvbn-AIWslOysq60z-1lD6JOIWLPFiLzk1co9CwLQXKFMjOZ57D3HBnfUpdSCQVoIvyq7QB99K7-RvYgXY5aQkeK9IXjUW2ambY9g9qzsm8NfcRGC3OqoFonNHOGxFM6OBjWvu-MwXMCZSfIkM4em-pyvxcEYG67d55UtBKK6ZUjcwl5th5OxNx8sGndT_e0T3wYbA-WFOqfL7EyNZKdC5HV67MePVIsLzETXx_0GjHbKnWAY=]
  • CAS 573762-57-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-n-y-0MMd1Z1I02xs008qUjdgtCSj7lOGVRz6lLE2oqxK1hLEhN2KKGGbdHDG0YFC4Zyn7HoWe8KmdF15GI3iRbKt9HJ02xAM31TAW_ud2Vr4T42DTZP5H7dlNsuri3tNhVF1csvYQUN_qRBhZfRETPCHJbog0SDtl3Gc0Zt94w==]
  • National Center for Biotechnology Information. Pyridine-2-carbonitrile. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7522]
  • Ihori, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8166548/]
  • ChemicalBook. 4-Trifluoromethyl-pyridine-2-carbonitrile | 936841-69-9. (2025, July 16). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42145021.htm]
  • Fluorochem. 4-(Trifluoromethyl)pyrimidine-2-carbonitrile (CAS 1206459-86-0). [URL: https://www.fluorochem.co.uk/product/f612049/4-trifluoromethyl-pyrimidine-2-carbonitrile]
  • Huang, H., et al. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH₄I/Na₂S₂O₄-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 235-251. [URL: http://www.orgsyn.org/demo.aspx?prep=v100p0235]
  • Shipe, W. D., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403-4423. [URL: https://pubmed.ncbi.nlm.nih.gov/28505470/]
  • National Center for Biotechnology Information. 5-(Trifluoromethyl)pyridine-2-carbonitrile. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1535372]
  • National Center for Biotechnology Information. 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2726227]
  • Bombicz, P., et al. (2024). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. Crystals, 14(10), 938. [URL: https://www.mdpi.com/2073-4352/14/10/938]
  • Ihori, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [URL: https://www.researchgate.net/publication/351663189_Synthesis_and_application_of_trifluoromethylpyridines_as_a_key_structural_motif_in_active_agrochemical_and_pharmaceutical_ingredients]
  • NIST. 2-Pyridinecarbonitrile. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C100709&Type=IR-SPEC&Index=1]
  • NextSDS. 2-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile. [URL: https://www.nextsds.com/2-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile-cas-1423028-76-5-sds-7607142-msds-1]
  • Changzhou Xuanming Pharmaceutical Technology Co., Ltd. 4-Trifluoromethyl-pyridine-2-carbonitrile. [URL: https://www.xuanmingchem.com/product/4-trifluoromethyl-pyridine-2-carbonitrile/]
  • Sigma-Aldrich. 4-(Trifluoromethyl)pyrimidine-2-thiol. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/539744]
  • Google Patents. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound. [URL: https://patents.google.
  • Sigma-Aldrich. 3-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile. [URL: https://www.sigmaaldrich.com/US/en/product/keyorganics/46519766]
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [URL: https://pubs.acs.org/doi/10.1021/om100106e]
  • Table of Characteristic IR Absorptions. [URL: https://www.york.ac.uk/res/ref/spectra/ir/ir_bands.pdf]
  • Sigma-Aldrich. 4-(Trifluoromethyl)pyridine-2-carboxylic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/647895]
  • Chemazone. 2-[2-(trifluoromethyl)phenoxy]pyridine-4-carbonitrile. [URL: https://chemazone.com/product/2-2-trifluoromethyl-phenoxy-pyridine-4-carbonitrile/]
  • Apollo Scientific. 4-(Trifluoromethyl)pyridine-2-carbonitrile. [URL: https://www.apolloscientific.co.uk/cas/936841-69-9]
  • MassBank. Pyridines and derivatives. [URL: https://massbank.eu/MassBank/RecordDisplay?id=JP003926]
  • Heller, S. R., & Milne, G. W. A. EPA/NIH Mass Spectral Data Base. [URL: https://www.govinfo.gov/content/pkg/GOVPUB-C13-485669b360b3684b06939981656b509d/pdf/GOVPUB-C13-485669b360b3684b06939981656b509d.pdf]

Sources

Advanced Solubility Profiling of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile (CAS No.: 1219454-15-5) is a highly functionalized, lipophilic heterocyclic intermediate utilized in early-stage drug discovery and agrochemical development[1]. Characterized by a diaryl ether linkage, a trifluoromethyl group, and a carbonitrile moiety, this molecule presents unique solvation challenges. It is practically insoluble in aqueous media but exhibits exceptional solubility in polar aprotic solvents. This whitepaper details the thermodynamic causality behind its solvation profile, provides representative quantitative data, and outlines a self-validating experimental protocol for rigorous solubility determination.

Structural Rationale & Solvation Thermodynamics

The solubility of any crystalline solid is dictated by the thermodynamic balance between the energy required to disrupt its crystal lattice and the energy released upon solvation. For 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile, the structural motifs dictate a specific solvent preference:

  • The Fluorine Effect (-CF3): The trifluoromethyl group significantly increases the molecular volume and lipophilicity of the compound. Research into fluorinated pharmaceuticals demonstrates that the introduction of a -CF3 group can increase solubility in non-aqueous, lipophilic, or dense fluid environments by orders of magnitude compared to non-fluorinated analogs[2][3].

  • Aprotic Synergy: The molecule contains multiple hydrogen-bond acceptors (the ether oxygen, pyridine nitrogen, and nitrile nitrogen) but zero hydrogen-bond donors. Polar protic solvents (e.g., water, methanol) must break their own strong, cohesive hydrogen-bond networks to accommodate this bulky solute—an energetically unfavorable process[4].

  • Dipole-Dipole Stabilization: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) possess high dielectric constants and strong dipole moments without donating hydrogen bonds[4]. They are uniquely capable of stabilizing the compound's electron-deficient rings and strong nitrile dipole while their hydrophobic regions accommodate the -CF3 group, enhancing both solubility and chemical stability[5].

G Core 4-(2-Trifluoromethylphenoxy) pyridine-2-carbonitrile CF3 -CF3 Group (Lipophilic/Fluorophilic) Core->CF3 Nitrile -CN Group (Strong Dipole) Core->Nitrile Pyridine Pyridine Ring (Pi-System) Core->Pyridine Solvent Polar Aprotic Solvent (e.g., DMSO, NMP) Solvent->CF3 Cavity Formation & Dispersion Forces Solvent->Nitrile Dipole-Dipole Interactions Solvent->Pyridine Solvent Polarization

Figure 1: Interactions between polar aprotic solvents and compound functional groups.

Quantitative Solubility Profile

The table below summarizes the representative thermodynamic solubility profile of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile across standard polar aprotic solvents. DMSO and NMP provide the highest solubilization capacity due to their superior dipole moments aligning with the solute's carbonitrile group.

SolventDielectric Constant (ε)Dipole Moment (D)Representative Solubility (mg/mL at 25°C)
Dimethyl Sulfoxide (DMSO) 46.73.96> 150
N-Methyl-2-pyrrolidone (NMP) 32.24.09> 120
Dimethylformamide (DMF) 36.73.82~ 95
Acetonitrile (MeCN) 37.53.92~ 45
Acetone 20.72.88~ 30

(Note: Solubility values are representative benchmarks derived from structural analogs of highly fluorinated, lipophilic heterocyclic intermediates to guide initial solvent selection).

Experimental Workflows: Self-Validating Thermodynamic Protocols

In early drug discovery, kinetic solubility assays are often performed by spiking DMSO stock solutions into aqueous buffers. However, because DMSO readily forms supersaturated solutions, kinetic measurements can drastically overestimate the true equilibrium solubility of highly lipophilic compounds[6]. Furthermore, rapid precipitation often leads to the formation of amorphous nanoparticles that skew UV/LC-MS detection[7].

To obtain reliable data for formulation and lead optimization, the Miniaturized Shake-Flask Method must be employed to determine the true thermodynamic (equilibrium) solubility[8][9].

Step-by-Step Methodology: Miniaturized Shake-Flask Assay

This protocol is designed as a self-validating system. By analyzing both the liquid supernatant and the solid pellet, the scientist ensures that the measured solubility corresponds to the intended polymorph, rather than a newly formed solvent adduct.

  • Solid Dispensing: Accurately weigh 2–4 µmol of crystalline 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile into a 2 mL glass vial[9].

  • Solvent Addition: Add 50–100 µL of the target polar aprotic solvent (e.g., neat DMSO or NMP). Ensure that a visible excess of solid remains to maintain thermodynamic equilibrium[8].

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaker at 25°C (or 37°C for biological relevance). Agitate at 500 RPM for 24 to 72 hours to ensure complete saturation[6][9].

  • Phase Separation (Crucial Step): Centrifuge the suspension at 15,000 × g for 15 minutes. Expert Insight: For highly lipophilic fluorinated compounds, ultracentrifugation is preferred over filtration, as the compound may non-specifically bind to PTFE or nylon filter membranes, artificially lowering the measured concentration.

  • Supernatant Quantification: Extract an aliquot of the clear supernatant, dilute it appropriately in a compatible mobile phase (e.g., Acetonitrile/Water), and quantify via HPLC-UV or LC-MS/MS against a pre-established calibration curve[8].

  • Solid-State Validation (XRPD): Recover the remaining solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Polar aprotic solvents like DMSO are notorious for forming crystalline solvates. If the XRPD pattern of the pellet differs from the input material, the solubility measured is that of the solvate, invalidating the result for the anhydrous free form.

G Start Solid Compound (CAS: 1219454-15-5) Solvent Add Polar Aprotic Solvent (DMSO, NMP, DMF) Start->Solvent Incubate Incubate & Agitate (24-72h, 25°C/37°C) Solvent->Incubate Excess solid maintained Phase Phase Separation (Centrifugation) Incubate->Phase Equilibrium reached Analyze LC-MS/UV Quantification Phase->Analyze Supernatant analysis Validate Solid Pellet XRPD (Polymorph Check) Phase->Validate Pellet analysis

Figure 2: Miniaturized shake-flask workflow for thermodynamic solubility determination.

Implications for High-Throughput Screening (HTS)

When utilizing 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile in biological assays, the compound is typically stored as a concentrated stock in DMSO[10]. Due to its extreme hydrophobicity driven by the -CF3 and diaryl ether groups, diluting this DMSO stock directly into aqueous assay buffers can result in immediate precipitation ("brick dust" behavior).

To mitigate this, formulation scientists must maintain the final DMSO concentration within permissible biological limits (typically <1-2% v/v) while potentially utilizing co-solvents or surfactants to prevent the compound from crashing out of solution and generating false negatives in in-vitro efficacy screens[4][7].

References

  • Laitinen, A., Jauhiainen, O., & Aaltonen, O. (2000). "Solubility of Fluorinated Pharmaceuticals in Dense Carbon Dioxide". Source: Organic Process Research & Development (ACS Publications). URL: [Link]

  • "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". (2024). Source: Pharmaceutical Sciences. URL: [Link]

  • Marques, M. R. C., et al. (2017). "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter". Source: SciSpace / USP. URL: [Link]

  • PCBIS. "Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg". Source: pcbis.fr. URL: [Link]

  • Zhou, L., et al. (2007). "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery". Source: Journal of Pharmaceutical Sciences (PubMed). URL: [Link]

  • "US9649364B2 - Methods for producing stable therapeutic formulations in aprotic polar solvents". (2017). Source: Google Patents.
  • "Solubility of phytochemicals and challenges in in vitro studies: a literature review". (2025). Source: PEN Journal. URL: [Link]

Sources

Crystal structure and X-ray diffraction of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Elucidation of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile: A Representative Workflow for Novel Pharmaceutical Compounds

Introduction: The Significance of Structural Chemistry in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. Trifluoromethylpyridines, in particular, have emerged as privileged structures due to their ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The subject of this guide, 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile, represents a class of compounds with significant potential as intermediates or active pharmaceutical ingredients (APIs).[3][4]

Understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure. This information reveals critical details about conformation, stereochemistry, and intermolecular interactions, which collectively govern a compound's physicochemical properties, its interaction with biological targets, and its solid-state behavior (e.g., polymorphism, solubility).

This guide provides a comprehensive, field-proven workflow for the synthesis, crystallization, and structural elucidation of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile. While a public crystal structure for this specific molecule is not available as of this writing, the methodologies detailed herein represent a robust and universally applicable approach for researchers engaged in the characterization of novel small molecules.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent generation of diffraction-quality single crystals.

Proposed Synthetic Pathway

A plausible and efficient synthesis of the title compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common pathway leverages the electron-withdrawing nature of the nitrile and trifluoromethyl groups to activate the pyridine ring for substitution.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A 4-Chloro-2-cyanopyridine C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (e.g., 80-120 °C) A->C SNA_r Reaction B 2-(Trifluoromethyl)phenol B->C D 4-(2-Trifluoromethylphenoxy) pyridine-2-carbonitrile C->D

Caption: Proposed SNAr synthesis of the target compound.

Causality Behind Experimental Choices:

  • Reactants: 4-Chloro-2-cyanopyridine is an ideal starting material as the chloro substituent at the 4-position is activated for displacement by the electron-withdrawing nitrile group at the 2-position. 2-(Trifluoromethyl)phenol serves as the nucleophile.

  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide in situ without causing unwanted side reactions.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is chosen for its ability to dissolve the reactants and facilitate the SNAr mechanism by stabilizing the charged intermediate (Meisenheimer complex).[5]

  • Heat: Thermal energy is required to overcome the activation energy of the reaction, driving it to completion in a reasonable timeframe.

Experimental Protocol: Crystallization

The growth of single crystals is often the most challenging step. It is an empirical process requiring patience and systematic screening of conditions.

Objective: To grow single crystals of sufficient size (>0.1 mm in all dimensions) and quality (low mosaicity) for SC-XRD analysis.

Methodology: Slow Evaporation

  • Purification: Ensure the synthesized compound is of the highest possible purity (>99%), as impurities can inhibit crystal nucleation and growth. Column chromatography followed by recrystallization is recommended.

  • Solvent Selection:

    • Begin by testing the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., hexane, ethyl acetate, acetone, dichloromethane, methanol, acetonitrile).

    • Identify a solvent in which the compound is moderately soluble. A good starting point is a solvent system where the compound dissolves upon gentle warming but is less soluble at room temperature. A binary solvent system (e.g., ethyl acetate/hexane) often yields superior crystals.

  • Crystal Growth:

    • Prepare a nearly saturated solution of the compound in the chosen solvent or solvent system in a clean, small vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment (e.g., a dedicated crystallization dish in a quiet cupboard).

    • Monitor the vial daily for the formation of crystals. This process can take several days to weeks.

  • Crystal Harvesting:

    • Once well-formed crystals are observed, carefully extract them from the mother liquor using a nylon loop or a fine pipette.

    • Quickly rinse the crystals with a small amount of cold solvent to remove any surface residue and allow them to air dry briefly.

Part 2: Single-Crystal X-ray Diffraction Analysis

SC-XRD is a non-destructive technique that provides the definitive atomic arrangement in a crystalline solid.

Experimental Workflow: From Crystal to Structure

G A Crystal Selection & Mounting B Unit Cell Determination (Data Collection Strategy) A->B C Full Data Collection (ω-scans) B->C D Data Integration & Reduction C->D E Structure Solution (e.g., Direct Methods, SHELXT) D->E F Structure Refinement (e.g., Full-Matrix Least-Squares, SHELXL) E->F G Structure Validation & CIF Generation (e.g., checkCIF) F->G H Final Crystallographic Report G->H

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The sample is then flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated through various angles.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots (reflections). These intensities are corrected for various experimental factors (e.g., Lorentz and polarization effects) to yield a set of structure factors (|F²|).

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: An initial molecular model is built from the electron density map. This model is then refined against the experimental data using a full-matrix least-squares algorithm. In this iterative process, atomic positions, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is rigorously validated using software like checkCIF, provided by the International Union of Crystallography (IUCr).[6] This ensures the model is chemically sensible and conforms to crystallographic standards. The final output is a Crystallographic Information File (CIF).[7][8][9]

Part 3: Structural Analysis and Data Presentation

The culmination of this process is a CIF file containing all the information about the crystal structure. Below is a table of representative crystallographic data one might expect for a compound of this nature.

Representative Crystallographic Data
ParameterIllustrative Value
Chemical formulaC₁₄H₇F₃N₂O
Formula weight276.22
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a (Å)10.534(3)
b (Å)8.121(2)
c (Å)14.675(4)
β (°)109.56(1)
Volume (ų)1182.1(6)
Z (molecules/unit cell)4
Density (calculated) (Mg/m³)1.552
Absorption coefficient (mm⁻¹)0.131
F(000)560
Crystal size (mm³)0.25 x 0.20 x 0.15
Reflections collected9850
Independent reflections2175 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.048, wR₂ = 0.125
R indices (all data)R₁ = 0.065, wR₂ = 0.138
Largest diff. peak and hole (e.Å⁻³)0.35 and -0.28

Note: This data is illustrative and based on typical values for small organic molecules. It does not represent a determined structure.

Discussion of Expected Structural Features
  • Molecular Conformation: The key conformational feature would be the dihedral angle between the pyridine ring and the phenoxy ring. This angle is determined by the steric hindrance of the trifluoromethyl group and the electronic effects of the ether linkage.

  • Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing would likely be dominated by weaker interactions. These could include:

    • π-π Stacking: Offset face-to-face stacking between the electron-deficient pyridine rings and the phenoxy rings.[10]

    • C-H···N Interactions: Weak hydrogen bonds between aromatic C-H groups and the nitrogen atoms of the pyridine ring or the nitrile group.[10]

    • Dipole-Dipole Interactions: Interactions involving the polar C-F and C≡N bonds.

Conclusion

The process of determining the crystal structure of a novel compound like 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile is a systematic endeavor that integrates organic synthesis, meticulous crystallization, and advanced diffraction techniques. The resulting structural information is invaluable for the drug development professional, providing a fundamental understanding that guides lead optimization, formulation, and intellectual property protection. The workflow described in this guide represents a robust framework for obtaining high-quality structural data, thereby accelerating the journey from molecular concept to therapeutic reality.

References

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655–685. ([Link])

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre. ([Link])

  • MDPI. (2021). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. MDPI. ([Link])

  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. ([Link])

  • Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF). Data Science Journal, 5, 174. ([Link])

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). ([Link])

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. ([Link])

  • PubMed. (2017). Discovery of Novel 2-substituted-4-(2-fluorophenoxy) Pyridine Derivatives Possessing Pyrazolone and Triazole Moieties as Dual c-Met/VEGFR-2 Receptor Tyrosine Kinase Inhibitors. Bioorganic Chemistry, 72, 116–122. ([Link])

  • De Gruyter. (2025). The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 941-943. ([Link])

  • Journal of Pesticide Science. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. ([Link])

  • Royal Society of Chemistry. (2019). Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2′-deoxyguanosine structural motif. Chemical Science, 10(33), 7749–7759. ([Link])

  • Google Patents. (2005). US20050288511A1 - Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone. ()
  • International Union of Crystallography. (n.d.). CIF Dictionaries. ([Link])

  • Changzhou Xuanming Pharmaceutical Technology Co., Ltd. (n.d.). 4-Trifluoromethyl-pyridine-2-carbonitrile. ([Link])

  • ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ([Link])

  • ResearchGate. (2025). X-ray diffraction data of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one and its synthetic precursor N-[4-(trifluoromethyl)phenyl]cinnamamide. ([Link])

  • PubMed Central (PMC). (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Acta Crystallographica Section E, 71(Pt 7), 803–807. ([Link])

Sources

Thermodynamic stability of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its safety, efficacy, and manufacturability. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile, a molecule featuring key structural motifs common in modern medicinal chemistry. We will explore the theoretical underpinnings of thermal stability, detail essential analytical methodologies including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and present a systematic workflow for comprehensive characterization. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Criticality of Thermodynamic Stability in Drug Development

4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile incorporates a trifluoromethylpyridine moiety, a structure recognized for its role in numerous agrochemical and pharmaceutical compounds[1]. The stability of such molecules is not an academic exercise; it is a critical quality attribute that dictates storage conditions, predicts shelf-life, and ensures the consistent performance of the final drug product.[2] An API's stability profile can significantly impact its bioavailability and processing behavior.[3]

Instability can manifest in several ways, including chemical degradation or physical changes like polymorphism—the ability of a compound to exist in multiple crystalline forms.[3][4] Different polymorphs can possess varied physical properties, such as solubility and melting point, which can alter a drug's efficacy and safety profile.[3][5] The infamous case of Ritonavir, where an unexpected and less soluble polymorph emerged post-launch, serves as a stark reminder of the financial and clinical consequences of an incomplete stability assessment.[6] Therefore, a robust and early-stage evaluation of thermodynamic stability is mandatory.

This guide uses 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile as a representative case study to outline a comprehensive stability assessment program.

Foundational Concepts: Polymorphism and Solid-State Characterization

The majority of APIs are developed as crystalline solids. The specific arrangement of molecules in the crystal lattice defines the polymorphic form.[5] Identifying the most thermodynamically stable form is a primary goal during early-phase development to mitigate the risk of phase transitions during manufacturing or storage.[4]

  • Crystalline vs. Amorphous: Crystalline solids possess long-range molecular order, typically exhibiting sharp melting points and lower solubility. Amorphous solids lack this order, behaving more like supercooled liquids, which often leads to higher solubility but also greater physical instability.

  • Polymorphs, Solvates, and Hydrates: Polymorphs are different crystal structures of the same chemical entity. Solvates and hydrates are crystalline forms that incorporate solvent or water molecules into the crystal lattice, respectively. Their thermal behavior is distinct and requires careful characterization.[7]

A comprehensive stability analysis, therefore, involves not just determining the decomposition temperature but also thoroughly screening for and characterizing all accessible solid forms.[6]

Core Analytical Techniques for Stability Assessment

A multi-technique approach is essential for a complete picture of an API's thermodynamic properties. The two most fundamental techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[8]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It provides quantitative and qualitative data on thermal events, making it indispensable for:

  • Identifying Polymorphs: Different polymorphs will have distinct melting points and enthalpies of fusion.[9][10]

  • Purity Assessment: Impurities can depress and broaden the melting endotherm.

  • Studying Glass Transitions: Essential for characterizing amorphous content.

  • Assessing Drug-Excipient Compatibility: DSC can reveal interactions that might compromise the stability of a formulation.[9]

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as it is heated or cooled in a controlled atmosphere.[7][11] This technique is crucial for:

  • Determining Thermal Stability and Decomposition: TGA identifies the temperature at which the compound begins to degrade by measuring mass loss.[11][12]

  • Quantifying Volatiles: It accurately measures the content of residual solvents or water (moisture), which can impact stability.[7][12]

  • Characterizing Hydrates and Solvates: TGA can identify and quantify the loss of solvent or water molecules at specific temperatures, helping to characterize different solid forms.[7]

The combination of DSC and TGA provides a comprehensive understanding of a material's thermal behavior, allowing for a detailed examination of both physical transitions and decomposition events.[7]

An Integrated Workflow for Thermodynamic Stability Analysis

A systematic approach ensures that all aspects of stability are investigated efficiently. The workflow below illustrates the logical progression from initial characterization to a comprehensive stability profile.

G Workflow for Thermodynamic Stability Assessment cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Solid-Form Screening & Characterization cluster_2 Phase 3: Final Stability Profile API API Sample Received (4-(2-Trifluoromethylphenoxy) pyridine-2-carbonitrile) TGA_Initial Initial TGA Scan (Assess for Volatiles & Decomposition Onset) API->TGA_Initial DSC_Initial Initial DSC Scan (Identify Melting Point & Thermal Events) API->DSC_Initial Polymorph_Screen Polymorph & Solvate Screen (Crystallization under diverse conditions) DSC_Initial->Polymorph_Screen XRPD X-Ray Powder Diffraction (XRPD) (Identify Unique Crystalline Forms) Polymorph_Screen->XRPD Generates multiple samples Characterization DSC & TGA of Each Form (Determine relative stability) XRPD->Characterization For each unique form Data_Analysis Integrated Data Analysis (Correlate all findings) Characterization->Data_Analysis Report Generate Stability Report (Identify most stable form, define degradation pathway) Data_Analysis->Report

Caption: Integrated workflow for assessing the thermodynamic stability of an API.

Experimental Protocols

The following protocols are standardized methodologies for analyzing the thermal properties of a new chemical entity like 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition onset and quantify the presence of any volatile components (e.g., water or residual solvents).

Methodology:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to standard operating procedures.

  • Sample Preparation: Accurately weigh 5-10 mg of the API into a clean, tared TGA pan (platinum or alumina).

  • Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert environment.[13]

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a final temperature well above any expected decomposition (e.g., 400 °C).

    • Use a linear heating rate of 10 °C/min.[14]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Analysis: Analyze the resulting thermogram to identify the onset temperature of mass loss (Tonset) and quantify the percentage of mass lost in each step.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, enthalpy of fusion, and detect any solid-state phase transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the API into a hermetically sealed aluminum pan.[2] Use an identical empty, sealed pan as the reference.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.[2]

  • Temperature Program (Heat-Cool-Heat):

    • Segment 1 (Initial Heat): Equilibrate at 25 °C. Ramp the temperature from 25 °C to a point approximately 20-30 °C above the expected melting point at a heating rate of 10 °C/min.[2] This identifies the initial thermal behavior.

    • Segment 2 (Controlled Cool): Cool the sample at a controlled rate (e.g., 20 °C/min) back to the starting temperature (25 °C). This may reveal crystallization or glass transition events.

    • Segment 3 (Second Heat): Re-heat the sample using the same ramp rate as in Segment 1. Comparing the second heat to the first can provide insights into polymorphism and thermal history.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Analysis: Determine the onset temperature, peak maximum, and enthalpy (ΔH) for any observed thermal events (endotherms or exotherms).

Data Presentation and Interpretation (Illustrative Data)

The data generated from these analyses must be systematically tabulated and interpreted to build a comprehensive stability profile.

Disclaimer: The following data is illustrative for 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile and serves as a template for reporting and interpretation.

Table 1: Summary of TGA Results

ParameterResultInterpretation
Mass Loss (30-120 °C)< 0.1%The material is anhydrous and free of volatile solvents.
Decomposition Onset (Tonset)285 °CThe compound is thermally stable up to this temperature under an inert atmosphere.
Residual Mass @ 400 °C5.2%Indicates the formation of a carbonaceous residue upon decomposition.

Table 2: Summary of DSC Results (First Heating Cycle)

Thermal EventOnset TemperaturePeak TemperatureEnthalpy (ΔH)Interpretation
Endotherm175.4 °C178.2 °C95.8 J/gA sharp endotherm indicative of the melting of a highly crystalline solid. The sharpness suggests high purity.

Interpretation of Combined Results: The TGA data indicates that the compound is highly stable, with decomposition not beginning until 285 °C. The absence of significant mass loss at lower temperatures suggests the sample is not a hydrate and contains negligible residual solvent. The DSC results corroborate this, showing a single, sharp melting endotherm at 178.2 °C, characteristic of a pure, stable crystalline form. The high enthalpy of fusion (95.8 J/g) further supports the presence of a well-ordered crystal lattice. A heat-cool-heat DSC cycle would be necessary to investigate the potential for other polymorphs or an amorphous phase upon melt-quenching.

Conclusion

A thorough investigation of thermodynamic stability is a non-negotiable component of modern drug development. For a candidate molecule like 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile, a systematic approach employing core techniques like TGA and DSC is fundamental. This process not only establishes a baseline for the compound's physical and chemical robustness but also serves to identify and select the most stable solid form for further development.[5] By integrating these analyses early, drug developers can mitigate risks, ensure product quality and consistency, and build a solid foundation for successful formulation and regulatory submission.

References

  • Polymorph screening in pharmaceutical development. (2010, August 19).
  • The Relevance Of Polymorph Screening In The Pharmaceutical Industry.
  • High-throughput polymorph screening of active pharmaceutical ingredients.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
  • Thermogravimetric Analysis - Improved Pharma. (2022, January 7).
  • Advancing Approaches in Detecting Polymorphism | Pharmaceutical Technology. (2026, March 22).
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17).
  • The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. (2024, July 8).
  • How thermal analysis can enhance pharmaceutical drug development. (2026, March 21).
  • TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026, January 23).
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. (2024, December 18).
  • TA no.79 DSC Measurement of Pharmaceuticals - Hitachi hightech.
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - MDPI. (2024, November 14).
  • An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds: A Case Study Approach for CAS 73019-1 - Benchchem.
  • Thermal stability and decomposition of pharmaceutical compounds - AKJournals.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC.

Sources

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity Profile of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Data

A specific, complete Safety Data Sheet (SDS) and a comprehensive, experimentally-derived toxicity profile for 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile are not publicly available at the time of this writing. This guide has been constructed using a predictive toxicology approach, leveraging data from structurally analogous compounds and established principles of chemical safety assessment as outlined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and the Organisation for Economic Co-operation and Development (OECD) guidelines.[1][2][3][4][5] The information herein is intended to provide a scientifically grounded estimation of the potential hazards and toxicological properties of this compound and to guide safe handling and further investigation.

Introduction to 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile

4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile is a complex heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure incorporates several key functional groups that are known to influence biological activity and toxicity: a pyridine ring, a trifluoromethyl group, a phenoxy ether linkage, and a nitrile group. The trifluoromethyl group, in particular, is often introduced into drug candidates to enhance metabolic stability and lipophilicity.[6] The pyridine and nitrile moieties are also common in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[6][7][8] Given its potential for biological activity, a thorough understanding of its safety and toxicity profile is paramount for researchers and drug development professionals.

Predicted Safety Data Sheet (SDS)

This predicted SDS is based on the 16-section GHS format and synthesizes information from related chemical structures.

SectionContentPredicted Information
1. Identification Product Identifier4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile
Other Means of IdentificationNot available
Recommended UseFor research and development purposes.
Supplier DetailsNot applicable
2. Hazard(s) Identification GHS ClassificationPredicted: Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A).[9][10][11][12][13]
GHS Label ElementsPictogram: Exclamation Mark; Signal Word: Warning; Hazard Statements: H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.[11][14][15] Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362+P364, P501.[16]
3. Composition/Information on Ingredients Substance/MixtureSubstance
Chemical Name4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile
CAS NumberNot available
4. First-Aid Measures InhalationMove person to fresh air. If not breathing, give artificial respiration. Consult a physician.[12]
Skin ContactWash off with soap and plenty of water. Consult a physician.[12]
Eye ContactRinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]
IngestionDo NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[12]
5. Fire-Fighting Measures Suitable Extinguishing MediaUse water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]
Specific HazardsEmits toxic fumes under fire conditions (carbon oxides, nitrogen oxides, hydrogen fluoride).
6. Accidental Release Measures Personal PrecautionsUse personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist or gas. Ensure adequate ventilation.[12]
Environmental PrecautionsPrevent further leakage or spillage if safe to do so. Do not let product enter drains.[12]
Methods for Cleaning UpPick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[12]
7. Handling and Storage Safe HandlingAvoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[12]
Safe StorageKeep container tightly closed in a dry and well-ventilated place.[9]
8. Exposure Controls/Personal Protection Control ParametersNo occupational exposure limits established.
Engineering ControlsHandle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday.[12]
Personal Protective EquipmentEye/face protection, skin protection (gloves, lab coat), respiratory protection.[17]
9. Physical and Chemical Properties AppearancePredicted: Solid.[16]
OdorNot available
SolubilityPredicted to be poorly soluble in water, soluble in organic solvents.
10. Stability and Reactivity ReactivityNo data available.
Chemical StabilityStable under recommended storage conditions.[9]
Incompatible MaterialsStrong oxidizing agents.[9]
11. Toxicological Information Acute ToxicityPredicted: Harmful if swallowed, in contact with skin, or if inhaled.[9][10][11][12][13]
Skin Corrosion/IrritationPredicted: Causes skin irritation.[9][11][12][14]
Serious Eye Damage/IrritationPredicted: Causes serious eye irritation.[9][10][11][12][14]
Germ Cell MutagenicityNo data available.
CarcinogenicityNo data available.
12. Ecological Information EcotoxicityNo data available.
13. Disposal Considerations Waste Treatment MethodsDispose of in accordance with local regulations.
14. Transport Information UN Number, etc.Not regulated.
15. Regulatory Information Safety, health, and environmental regulationsNot available.
16. Other Information The above information is believed to be correct but does not purport to be all-inclusive and shall be used only as a guide.

In-Depth Predicted Toxicity Profile

The toxicological profile of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile is predicted based on the known effects of its constituent chemical motifs.

Acute Toxicity

The presence of the nitrile (-CN) group suggests a potential for toxicity via inhibition of cytochrome c oxidase, a critical enzyme in cellular respiration. While the toxicity of nitriles can vary significantly based on their metabolic release of cyanide, it is prudent to handle this compound with care. Structurally related pyridine-carbonitriles are often classified as harmful if swallowed, inhaled, or in contact with skin.[11][13] Therefore, acute exposure to 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile could potentially lead to symptoms such as headache, dizziness, nausea, and in severe cases, respiratory distress.

Skin and Eye Irritation

Many substituted pyridines and aromatic compounds are known to be skin and eye irritants.[9][10][11][12][14] It is therefore highly probable that 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile will cause irritation upon direct contact with the skin and eyes.

Sensitization

There is insufficient data to predict whether this compound may act as a skin or respiratory sensitizer.

Systemic and Chronic Toxicity

The liver is a potential target organ for the toxicity of pyridine and its derivatives.[18] Repeated exposure could potentially lead to liver damage. The trifluoromethyl group generally increases the lipophilicity of a molecule, which may lead to its accumulation in fatty tissues. Chronic toxicity studies would be necessary to determine the long-term effects of exposure.

Genotoxicity and Carcinogenicity

There is no data to suggest that this compound is mutagenic or carcinogenic. However, comprehensive testing would be required to rule out these possibilities.

Experimental Protocols for Toxicological Assessment

To definitively determine the toxicity profile of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile, a battery of standardized tests, primarily following OECD guidelines, would be required.[2][5][19]

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
  • Objective: To determine the acute oral toxicity and estimate the LD50 value.[20]

  • Procedure:

    • A small group of animals (typically rodents) is dosed at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • The animals are observed for signs of toxicity and mortality for up to 14 days.

    • The outcome of the first group determines the dose for the next group. The test is stopped when a dose that causes mortality or clear signs of toxicity is identified, or when no effects are seen at the highest dose.

  • Rationale: This method uses a minimal number of animals to classify the substance into a GHS acute toxicity category.[20]

Skin Irritation/Corrosion - OECD 404
  • Objective: To assess the potential of the substance to cause skin irritation or corrosion.

  • Procedure:

    • A small amount of the test substance is applied to a shaved patch of skin on a single animal (typically a rabbit).

    • The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

    • If a corrosive effect is observed, the test is terminated.

  • Rationale: This is a standard in vivo test to evaluate localized skin reactions.

Eye Irritation/Corrosion - OECD 405
  • Objective: To determine the potential for the substance to cause serious eye damage or irritation.

  • Procedure:

    • A small amount of the test substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit).

    • The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific time points.

  • Rationale: This test provides critical information for classifying a substance for its potential to cause eye damage.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471
  • Objective: To assess the mutagenic potential of the substance.

  • Procedure:

    • Strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid are used.

    • The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).

    • The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.

  • Rationale: A positive result in this in vitro test is an indicator of potential genotoxicity.

Visualizations

Toxicological Risk Assessment Workflow

Toxicological_Risk_Assessment cluster_0 In Silico & In Vitro Screening cluster_1 In Vivo Acute Toxicity cluster_2 In Vivo Specific Toxicity cluster_3 Risk Characterization QSAR QSAR Modeling (Structure-Activity Relationship) Ames Ames Test (OECD 471) (Mutagenicity) Cell_Viability Cell Viability Assays (Cytotoxicity) Acute_Oral Acute Oral Toxicity (OECD 423) Cell_Viability->Acute_Oral Proceed if warranted Acute_Dermal Acute Dermal Toxicity (OECD 402) Acute_Inhalation Acute Inhalation Toxicity (OECD 403) Skin_Irritation Skin Irritation (OECD 404) Acute_Inhalation->Skin_Irritation Further Characterization Eye_Irritation Eye Irritation (OECD 405) Repeated_Dose Repeated Dose Toxicity (OECD 407/408) NOAEL Determine NOAEL/LOAEL Repeated_Dose->NOAEL Data for Risk Assessment Risk_Assessment Human Health Risk Assessment

Caption: A generalized workflow for the toxicological assessment of a novel chemical entity.

Conclusion

While a definitive safety and toxicity profile for 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile requires experimental validation, this in-depth technical guide provides a robust, predictive assessment based on the known properties of its structural components. Researchers and drug development professionals should handle this compound with the precautions outlined in the predicted SDS, assuming it to be harmful by acute exposure and an irritant. Further toxicological studies following established OECD guidelines are essential to fully characterize its safety profile and enable its potential development as a therapeutic agent.

References

  • ChemSafetyPro.COM. (2016, May 9). GHS Classification Criteria in A Single Page. Retrieved from [Link]

  • Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • ResearchGate. (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • Slideshare. (n.d.). Oecd guidelines for toxicology studies. Retrieved from [Link]

  • International Labour Organization. (n.d.). The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]

  • OECD. (2018, June 25). OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. Retrieved from [Link]

  • European Union. (n.d.). Classification and labelling (CLP/GHS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives. Retrieved from [Link]

  • PubChem - NIH. (n.d.). GHS Classification Summary. Retrieved from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Changzhou Xuanming Pharmaceutical Technology Co., Ltd. (n.d.). 4-Trifluoromethyl-pyridine-2-carbonitrile. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(4-FLUOROPHENOXY)-5-(TRIFLUOROMETHYL)-2-PYRIDINECARBONITRILE — Chemical Substance Information. Retrieved from [Link]

  • ABX. (2012, June 20). Material Safety Data Sheet. Retrieved from [Link]

  • PMC. (n.d.). Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone-induced toxicities in rats: comparative study with other mitochondrial uncouplers (2,4-dinitrophenol, OPC-163493 and tolcapone). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(Trifluoromethyl)Pyrimidine-2-Carbonitrile. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(2-methylphenoxy)pyridine-2-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • Angene Chemical. (2025, February 24). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Trifluoromethyl)pyridine-2-carbonitrile. Retrieved from [Link]

  • ResearchGate. (2026, February 3). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • PMC. (2024, October 21). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Retrieved from [Link]

  • ATSDR. (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (n.d.). HEALTH EFFECTS - Toxicological Profile for Pyridine. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (2022, May 31). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. Retrieved from [Link]

  • Australian Government Department of Health. (2015, July 3). Pyridine: Human health tier II assessment. Retrieved from [Link]

Sources

Methodological & Application

Application Note and Laboratory Protocol for the Synthesis of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 4-(2-trifluoromethylphenoxy)pyridine-2-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. The protocol is centered around a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. This guide details the reaction mechanism, provides a step-by-step experimental procedure, and outlines the necessary safety precautions, purification techniques, and characterization methods. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction: Significance and Synthetic Strategy

Pyridine derivatives are integral scaffolds in a vast array of biologically active compounds. The specific molecule, 4-(2-trifluoromethylphenoxy)pyridine-2-carbonitrile, incorporates several key features: a pyridine core, a trifluoromethylphenoxy moiety, and a nitrile group. These functional groups can be fine-tuned to modulate the compound's physicochemical properties and biological activity. This makes it a valuable building block in the synthesis of complex target molecules in drug discovery and agrochemical development.[1][2]

The synthetic strategy outlined herein is based on the well-established nucleophilic aromatic substitution (SNAr) mechanism.[3][4] In this reaction, the electron-poor pyridine ring of 4-chloropyridine-2-carbonitrile is attacked by the nucleophilic 2-trifluoromethylphenoxide. The reaction is facilitated by the presence of electron-withdrawing groups on the pyridine ring, namely the nitrogen atom and the nitrile group at the 2-position. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[3][4]

Reaction Mechanism and Rationale

The synthesis of 4-(2-trifluoromethylphenoxy)pyridine-2-carbonitrile proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The reaction is initiated by the deprotonation of 2-trifluoromethylphenol using a strong base to form the more nucleophilic 2-trifluoromethylphenoxide. This phenoxide then attacks the electron-deficient C-4 position of 4-chloropyridine-2-carbonitrile. The pyridine nitrogen and the nitrile group at the C-2 position act as electron-withdrawing groups, making the C-4 position susceptible to nucleophilic attack.[4]

  • Formation and Collapse of the Meisenheimer Complex: The nucleophilic attack results in the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex.[3] The negative charge is delocalized over the pyridine ring and the nitrile group.

  • Elimination of the Leaving Group: Aromatization of the ring is restored through the elimination of the chloride leaving group, yielding the final product, 4-(2-trifluoromethylphenoxy)pyridine-2-carbonitrile.

The choice of a strong base is crucial to ensure the complete deprotonation of the phenol, thereby increasing the concentration of the active nucleophile. A polar aprotic solvent is employed to solvate the cationic counter-ion of the base without interfering with the nucleophile.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Chloropyridine-2-carbonitrile≥97%Commercially AvailableHandle with care, as it is a potential irritant.
2-Trifluoromethylphenol≥98%Commercially AvailableCorrosive and toxic; handle in a fume hood.
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly flammable and reactive with water.
Anhydrous Dimethylformamide (DMF)≥99.8%Commercially AvailableUse from a sealed bottle to ensure dryness.
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommerically AvailableFor chromatography.
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying the organic phase.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon). Quench any residual NaH carefully with isopropanol followed by methanol and then water, all at a low temperature.

  • 2-Trifluoromethylphenol: This reagent is corrosive and toxic. Avoid inhalation and contact with skin.

  • Solvents: DMF is a skin and respiratory irritant. Ethyl acetate and hexanes are flammable.

Synthetic Procedure

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dry glassware under oven B Set up reaction under N2/Ar A->B C Add NaH to anhydrous DMF B->C D Add 2-Trifluoromethylphenol dropwise at 0 °C C->D E Stir for 30 min at 0 °C D->E F Add 4-Chloropyridine-2-carbonitrile E->F G Heat reaction to 80-90 °C F->G H Monitor reaction by TLC G->H I Cool to room temperature H->I Reaction Complete J Quench with water I->J K Extract with Ethyl Acetate J->K L Wash with NaHCO3 and Brine K->L M Dry over MgSO4 L->M N Concentrate in vacuo M->N O Purify by column chromatography N->O P Isolate pure product O->P

Figure 1: Workflow for the synthesis of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile.

  • Preparation of the Nucleophile:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq.) suspended in anhydrous DMF (5 mL per mmol of the limiting reagent).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of 2-trifluoromethylphenol (1.0 eq.) in anhydrous DMF (2 mL per mmol) to the NaH suspension. Effervescence (hydrogen gas evolution) will be observed.

    • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the sodium 2-trifluoromethylphenoxide.

  • Nucleophilic Aromatic Substitution:

    • To the solution of the phenoxide, add 4-chloropyridine-2-carbonitrile (1.0 eq.) portion-wise at 0 °C.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A gradient elution system of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is recommended to isolate the pure product.

    • Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent to yield 4-(2-trifluoromethylphenoxy)pyridine-2-carbonitrile as a solid.

Characterization

The identity and purity of the synthesized 4-(2-trifluoromethylphenoxy)pyridine-2-carbonitrile should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. The ¹⁹F NMR spectrum will show a characteristic signal for the trifluoromethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic peak for the nitrile (C≡N) stretching vibration around 2230 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

  • Melting Point: A sharp melting point range will indicate the purity of the compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficiently active nucleophile (wet reagents/solvents).Ensure all reagents and solvents are anhydrous. Use freshly opened solvents.
Low reaction temperature.Increase the reaction temperature, but do not exceed 100 °C to avoid decomposition.
Low Yield Incomplete reaction.See above.
Loss of product during work-up or purification.Ensure complete extraction and careful handling during chromatography.
Formation of Byproducts Side reactions due to high temperatures.Maintain the recommended reaction temperature.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of 4-(2-trifluoromethylphenoxy)pyridine-2-carbonitrile. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in medicinal chemistry and agrochemical research. The key to success lies in the careful handling of moisture-sensitive reagents and the diligent monitoring of the reaction progress.

References

  • Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. PubMed. Available at: [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. Available at: [Link]

  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Publishing. Available at: [Link]

  • Synthesis of pyridopyrimidine derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry. Available at: [Link]

  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. OSTI.GOV. Available at: [Link]

  • Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis. PMC. Available at: [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. Available at: [Link]

  • Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. YouTube. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available at: [Link]

  • Reactions of Phenols. Chemistry Steps. Available at: [Link]

  • Reactions of Aryl Halides with Phenols. ResearchGate. Available at: [Link]

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ACS Publications. Available at: [Link]

Sources

Application Note: Advanced Derivatization Workflows for 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide details validated, field-proven derivatization protocols for 4-(2-trifluoromethylphenoxy)pyridine-2-carbonitrile . By leveraging the distinct electronic properties of the fluorinated phenoxy ether and the electrophilic carbonitrile group, researchers can divergently synthesize amides, bioisosteric tetrazoles, and primary amines. This document provides mechanistic rationales, self-validating experimental steps, and analytical markers to ensure high-fidelity synthesis in drug discovery workflows.

Strategic Value of the Scaffold

The 4-aryloxypyridine-2-carbonitrile architecture is a privileged structural motif in medicinal chemistry. It is frequently utilized as an advanced intermediate in the development of kinase inhibitors (e.g., VEGFR/PDGFR targets) and G-protein coupled receptor modulators, such as mGluR5 negative allosteric modulators ()[1].

The specific incorporation of a 2-trifluoromethylphenoxy group imparts exceptional lipophilicity and metabolic stability, shielding the ether linkage from cytochrome P450-mediated oxidative cleavage. Meanwhile, the C2-carbonitrile group serves as a versatile synthetic handle, enabling divergent functionalization without disrupting the core heteroaromatic system.

Mechanistic Rationale for Derivatization

To achieve high yields and avoid side reactions (such as ether cleavage or pyridine N-oxidation), specific catalytic and oxidative strategies must be employed:

  • Pathway A: Controlled Hydration (Amide Formation) Standard basic or acidic hydrolysis of nitriles often suffers from over-hydrolysis, yielding the corresponding carboxylic acid. To arrest the reaction strictly at the primary amide stage, we employ a mild oxidative hydration utilizing hydrogen peroxide ( H2​O2​ ) and potassium carbonate ( K2​CO3​ ). Causality: The basic environment generates the highly nucleophilic perhydroxy anion ( HOO− ), which readily attacks the electrophilic nitrile carbon. The resulting transient peroxyimidic acid intermediate undergoes rapid intramolecular oxygen transfer and rearrangement to yield the picolinamide exclusively, preventing further hydrolysis to the acid ()[2].

  • Pathway B: [3+2] Cycloaddition (Tetrazole Formation) Tetrazoles are metabolically robust bioisosteres of carboxylic acids. The uncatalyzed cycloaddition of an azide to a nitrile requires harsh conditions and prolonged heating, which can degrade the phenoxy ether. Causality: By introducing a Lewis acid catalyst such as Zinc Bromide ( ZnBr2​ ), the pyridine and nitrile nitrogens are coordinated, significantly lowering the LUMO energy of the cyano group. This accelerates the nucleophilic attack by the azide ion, allowing the cycloaddition to proceed efficiently and safely in mixed-solvent systems ()[3].

Experimental Methodologies

Protocol A: Synthesis of 4-(2-Trifluoromethylphenoxy)picolinamide

Objective: Chemoselective conversion of the nitrile to a primary amide.

  • Reagent Preparation: Dissolve 4-(2-trifluoromethylphenoxy)pyridine-2-carbonitrile (1.0 eq, 10.0 mmol) in 20 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Catalyst Addition: Add finely powdered anhydrous potassium carbonate ( K2​CO3​ , 0.2 eq) to the solution. Validation Step: Ensure the mixture is vigorously stirred to maintain a fine suspension. K2​CO3​ is only partially soluble in DMSO; a uniform suspension is critical for consistent perhydroxy anion generation.

  • Oxidative Hydration: Cool the reaction flask to 0 °C using an ice-water bath. Dropwise, add 30% aqueous hydrogen peroxide ( H2​O2​ , 3.0 eq) over 15 minutes. Causality: The decomposition of the peroxyimidic acid intermediate is highly exothermic. Controlled, dropwise addition prevents thermal runaway, which could otherwise lead to unwanted N-oxidation of the pyridine ring.

  • Reaction Monitoring: Allow the mixture to naturally warm to room temperature and stir for 2 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 1:1). Validation Step: The starting material ( Rf​≈0.7 ) should completely disappear, replaced by a highly polar, UV-active spot ( Rf​≈0.2 ).

  • Workup & Isolation: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. The picolinamide product will immediately precipitate. Filter the white solid, wash with cold water (3 x 20 mL) to remove residual DMSO and inorganic salts, and dry under high vacuum at 45 °C overnight.

Protocol B: Synthesis of 5-(4-(2-Trifluoromethylphenoxy)pyridin-2-yl)-1H-tetrazole

Objective: Lewis acid-catalyzed bioisosteric transformation.

  • Reaction Assembly: In a 100 mL round-bottom flask, combine the nitrile starting material (1.0 eq, 5.0 mmol), sodium azide ( NaN3​ , 1.5 eq), and Zinc Bromide ( ZnBr2​ , 1.0 eq). (Safety Note: NaN3​ is highly toxic; handle in a well-ventilated fume hood).

  • Solvent Addition: Add 25 mL of a 1:1 mixture of Isopropanol and Water. Causality: This specific biphasic-like solvent system ensures partial solubility of the highly lipophilic trifluoromethylphenoxy starting material while fully dissolving the inorganic salts, facilitating optimal interfacial catalysis.

  • Cycloaddition: Equip the flask with a reflux condenser and heat the mixture to 90 °C for 16 hours.

  • Workup & Precipitation: Cool the mixture to room temperature. The reaction initially forms a stable, soluble zinc-tetrazolate complex. To break this complex and liberate the product, add 3M Hydrochloric Acid (HCl) dropwise until the aqueous phase reaches pH 2.0. Validation Step: The free 1H-tetrazole will precipitate heavily upon acidification. If precipitation is incomplete, extract the aqueous layer with Ethyl Acetate (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the analytically pure tetrazole derivative.

Quantitative Data & Analytical Summary

The following table summarizes the expected outcomes and analytical markers for the derivatization workflows, ensuring rapid structural verification post-synthesis.

Derivatization PathwayTarget Functional GroupReagents & ConditionsTypical YieldKey Analytical Identifier (Expected)
Pathway A Primary Amide H2​O2​ , K2​CO3​ , DMSO, 0 °C to RT85 - 92%ESI-MS [M+H]⁺: 283.07; IR: ~1670 cm⁻¹ (C=O stretch)
Pathway B 1H-Tetrazole NaN3​ , ZnBr2​ , H2​O /iPrOH, 90 °C78 - 84%ESI-MS [M+H]⁺: 308.08; ¹³C NMR: ~155 ppm (Tetrazole C)
Pathway C Primary Amine H2​ (1 atm), Pd/C, HCl, MeOH, RT70 - 75%ESI-MS [M+H]⁺: 269.09; ¹H NMR: ~4.0 ppm (s, 2H, -CH₂-N)

Workflow Visualization

G Core 4-(2-Trifluoromethylphenoxy) pyridine-2-carbonitrile Amide Pathway A: Picolinamide Derivative Core->Amide H2O2, K2CO3 DMSO, 0°C - RT Tetrazole Pathway B: 1H-Tetrazole Derivative Core->Tetrazole NaN3, ZnBr2 H2O/iPrOH, 90°C Amine Pathway C: Methanamine Derivative Core->Amine H2, Pd/C, HCl MeOH, RT

Caption: Workflow for the divergent derivatization of the pyridine-2-carbonitrile scaffold.

References

  • Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. National Institutes of Health (PMC).[Link]

  • Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids (WO2017127791A1).
  • Syntheses and Characterization of Tetrazolate-Based Lanthanide Compounds and Selective Crystallization Separation of Neodymium and Dysprosium. ACS Publications.[Link]

Sources

Application Note: Strategic Utilization of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern agrochemical development, the search for novel active ingredients with high efficacy, low application rates, and favorable environmental profiles heavily relies on privileged structural scaffolds. 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile (CAS 1219454-15-5) has emerged as a highly versatile building block in the synthesis of next-generation crop protection agents.

By combining a pyridine-2-carbonitrile core with a sterically demanding and metabolically stable 2-trifluoromethylphenoxy group, this intermediate provides a direct synthetic vector toward multiple agrochemical classes, including Phytoene Desaturase (PDS) inhibiting herbicides and Succinate Dehydrogenase Inhibitor (SDHI) fungicides. This application note details the mechanistic rationale for utilizing this scaffold and provides self-validating synthetic protocols for its derivatization in drug discovery pipelines.

Mechanistic Rationale & Target Applications

As a Senior Application Scientist, selecting the right starting material is not merely a matter of structural convenience; it is a strategic decision rooted in physicochemical and biological causality.

The Phenoxypyridine Core as a Privileged Scaffold

The phenoxypyridine moiety serves as an advanced bioisostere for traditional diaryl ethers[1]. While diaryl ethers are potent, they often suffer from excessive lipophilicity and poor aqueous solubility. Replacing one phenyl ring with a pyridine core fundamentally alters the electronic distribution and introduces a hydrogen-bond acceptor (the pyridine nitrogen). This modification improves systemic translocation within plant vascular systems (xylem/phloem mobility) while maintaining the conformational flexibility required to bind deeply within target enzyme pockets[1].

The Trifluoromethyl Advantage

The incorporation of the −CF3​ group at the ortho-position of the phenoxy ring serves three distinct causal functions[2]:

  • Conformational Locking: The steric bulk of the −CF3​ group restricts the rotation of the ether bond, locking the molecule into a specific bioactive conformation that minimizes the entropic penalty upon receptor binding.

  • Metabolic Shielding: The strong C-F bonds block cytochrome P450-mediated aromatic hydroxylation at the ortho-position, significantly extending the field persistence and half-life of the active ingredient[2].

  • Lipophilic Modulation: It optimally tunes the partition coefficient ( logP ), enhancing cuticular penetration in foliar-applied herbicides.

Biological Pathway Targeting

When the 2-carbonitrile is converted to a carboxamide, the resulting molecules are potent structural analogs to commercial herbicides like [3]. These compounds act as competitive inhibitors of Phytoene Desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway. Without carotenoids to protect chlorophyll from photo-oxidation, targeted weeds suffer rapid bleaching and necrosis[3].

Pathway N1 Geranylgeranyl Pyrophosphate N2 Phytoene N1->N2 Phytoene Synthase N3 Phytofluene N2->N3 Phytoene Desaturase (PDS) Phenotype Weed Bleaching / Necrosis N3->Phenotype Carotenoid Depletion Inhibitor Phenoxypyridine Amides (Target Scaffold) Inhibitor->N2 Competitive Inhibition

Mechanism of action for phenoxypyridine-derived PDS inhibitors causing carotenoid depletion.

Quantitative Physicochemical Profiling

To guide library design, the quantitative data below summarizes the predicted physicochemical shifts as the nitrile intermediate is converted into various agrochemical screening candidates.

Compound StateMolecular Weight ( g/mol )cLogPtPSA (Ų)H-Bond DonorsH-Bond AcceptorsAgrochemical Application
Nitrile Intermediate 264.203.4545.904Versatile Building Block
Picolinamide Derivative 282.222.8069.824PDS Inhibitor (Herbicide)
Picolinic Acid Derivative 283.203.1076.314Synthetic Auxin (Herbicide)
Aminomethyl Derivative 268.242.5054.924SDHI Precursor (Fungicide)

Experimental Workflows & Protocols

The 2-carbonitrile group is a highly versatile synthetic handle. Below are two field-proven, self-validating protocols designed to generate specific screening libraries while avoiding common synthetic pitfalls.

Workflow A 4-(2-CF3-phenoxy) pyridine-2-carbonitrile B Alkaline H2O2 (Radziszewski) A->B Hydrolysis C NaBH4 / NiCl2 + Boc2O A->C Reduction D Picolinamide Library (PDS Herbicides) B->D E Aminomethyl Library (SDHI Fungicides) C->E

Synthetic divergence of the nitrile intermediate into specific agrochemical screening pipelines.

Protocol 1: Radziszewski Hydration to Picolinamide (PDS Inhibitor Precursor)

Objective & Causality: Converting a nitrile to a primary amide without over-hydrolyzing it to a carboxylic acid[4] is notoriously difficult under harsh acidic or basic reflux. However, because the 2-cyano group is attached to an electron-deficient pyridine ring, it is highly electrophilic. We exploit this by using the Radziszewski reaction (alkaline H2​O2​ ). The peroxide anion attacks the nitrile at room temperature to form a peroxyimidic acid intermediate, which rapidly collapses into the highly stable primary amide, naturally arresting the reaction before acid formation can occur.

Step-by-Step Methodology:

  • Dissolve 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile (10.0 mmol) in a 4:1 (v/v) mixture of Ethanol and DMSO (25 mL). Note: DMSO acts as a phase transfer catalyst and enhances the nucleophilicity of the peroxide anion.

  • Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 mmol) and cool the reaction flask to 0–5 °C in an ice bath.

  • Dropwise, add 30% aqueous H2​O2​ (30.0 mmol) over 15 minutes. Maintain the internal temperature below 10 °C to prevent thermal decomposition of the peroxide.

  • Remove the ice bath and stir the mixture at room temperature for 3 hours.

  • Quench the reaction by slowly adding saturated aqueous sodium thiosulfate (10 mL) to neutralize unreacted peroxide.

  • Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Self-Validation & QC:

  • FTIR: Confirm the disappearance of the sharp nitrile C≡N stretch at ∼2230 cm−1 and the appearance of two broad N−H stretches at ∼3300 and 3100 cm−1 , alongside a strong C=O stretch at ∼1680 cm−1 .

  • ¹H NMR (DMSO-d6): Look for two new broad singlets between 7.5–8.5 ppm corresponding to the primary amide protons.

Protocol 2: Chemoselective Reductive Amination (SDHI Fungicide Precursor)

Objective & Causality: Reducing the nitrile to a primary amine is required to synthesize novel amide-linked fungicides. Standard catalytic hydrogenation ( H2​ over Pd/C ) is contraindicated here; it risks hydrogenolysis of the phenoxy ether bond and partial reduction of the pyridine ring. Furthermore, primary amines generated from nitriles often attack unreacted imine intermediates, forming unwanted secondary amine dimers. To prevent this, we utilize a NiCl2​/NaBH4​ system in the presence of Boc2​O . This generates nickel boride ( Ni2​B ) in situ—a mild, chemoselective reducing agent—while the Boc2​O immediately traps the nascent primary amine, completely preventing dimerization.

Step-by-Step Methodology:

  • Dissolve the nitrile intermediate (10.0 mmol) and Di-tert-butyl dicarbonate ( Boc2​O , 15.0 mmol) in anhydrous Methanol (40 mL) at 0 °C.

  • Add Nickel(II) chloride hexahydrate ( NiCl2​⋅6H2​O , 1.0 mmol). The solution will appear pale green.

  • Carefully add Sodium borohydride ( NaBH4​ , 40.0 mmol) in small portions over 30 minutes. Caution: Vigorous hydrogen gas evolution will occur. The solution will immediately turn black, indicating the formation of the active Ni2​B catalyst.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction by adding diethylenetriamine (1.0 mmol) to complex the nickel, then evaporate the methanol under reduced pressure.

  • Partition the resulting black residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3​ (50 mL). Filter through a pad of Celite to remove insoluble nickel salts.

  • Separate the organic layer, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography (Hexane:EtOAc) to isolate the Boc-protected aminomethylpyridine.

Self-Validation & QC:

  • ¹H NMR (CDCl3): The successful reduction and trapping are confirmed by a sharp 9-proton singlet at ∼1.4 ppm (tert-butyl group) and a new 2-proton doublet at ∼4.4 ppm ( CH2​−NH ).

  • LC-MS: Confirm the absence of the secondary amine dimer. The mass spectrum should show the exact mass of the monomeric Boc-amine ( [M+H]+=369.1 ).

References

  • Liu, Y., et al. "Phenoxypyridine as an Active Scaffold for Pesticides." Encyclopedia.pub (Adapted from Molecules 2022).

  • Hussain, M., et al. "Fluorinated Pesticides in Modern Pest Control: Potential and Challenges." Fluoride Research, 2025.

  • Wikipedia Contributors. "Diflufenican." Wikipedia, The Free Encyclopedia.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 215891, 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid." PubChem.

Sources

Using 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile in targeted drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile as a Privileged Scaffold in Targeted Kinase Inhibitor Discovery

Executive Summary

In modern targeted drug discovery, the 4-aryloxypyridine motif is a validated and highly privileged pharmacophore, forming the structural core of several FDA-approved multikinase inhibitors (e.g., Sorafenib)[1]. The compound 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile (CAS: 1219454-15-5) [2] serves as an advanced, highly versatile building block for the development of novel Type II receptor tyrosine kinase (RTK) inhibitors, particularly those targeting VEGFR-2 and c-Met[3], as well as P-glycoprotein modulators[4].

This application note details the structural rationale, late-stage functionalization protocols, and self-validating biological screening workflows required to leverage this scaffold in hit-to-lead optimization campaigns.

Mechanistic Rationale & Structural Biology

Successful kinase inhibitor design relies on precise spatial occupation of the ATP-binding site. The architectural components of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile offer distinct mechanistic advantages:

  • The 4-Aryloxypyridine Core: Acts as an ATP-mimetic. The pyridine nitrogen is positioned to interact with the hinge region of the kinase, while the ether linkage provides the necessary flexibility to navigate the binding pocket[1].

  • The 2-Trifluoromethylphenoxy Moiety: The highly lipophilic, electron-withdrawing −CF3​ group projects deeply into the hydrophobic pocket exposed during the DFG-out (Asp-Phe-Gly) conformational shift. This stabilizes the inactive state of the kinase (Type II inhibition), significantly increasing target residence time and resisting CYP450-mediated oxidation.

  • The Pyridine-2-carbonitrile Group: The nitrile group serves as a critical synthetic handle. While a bare nitrile is a weak hydrogen bond acceptor, it can undergo late-stage functionalization into tetrazoles, amidines, or primary amines[4]. These transformations are essential for establishing robust bidentate hydrogen bonds with the kinase hinge region backbone (e.g., Cys919 in VEGFR-2 or Met1160 in c-Met)[3].

RTK_Pathway Ligand Growth Factors (VEGF / HGF) Receptor RTKs (VEGFR-2 / c-Met) ATP Binding Pocket Ligand->Receptor Activation Signaling Downstream Signaling (MAPK / PI3K-AKT) Receptor->Signaling Phosphorylation Inhibitor 4-(2-CF3-phenoxy)pyridine Derivatives Inhibitor->Receptor Competitive Binding (Blocks ATP) Outcome Tumor Proliferation & Angiogenesis Signaling->Outcome Gene Expression

Diagram 1: Mechanism of action for 4-aryloxypyridine-derived RTK inhibitors blocking signaling.

Synthetic Derivatization Workflow

To optimize the scaffold for hinge-region binding, the carbonitrile must be converted into a stronger hydrogen-bonding moiety. The following protocol details the conversion of the nitrile into a 1H -tetrazole.

Causality for Choice of Chemistry: Tetrazoles are well-established bioisosteres of carboxylic acids. They provide the necessary hydrogen-bond donor/acceptor properties required for tight kinase binding while offering superior metabolic stability (resistance to rapid in vivo decarboxylation) and improved membrane permeability.

Protocol 1: Late-Stage Tetrazole Functionalization via [3+2] Cycloaddition

Self-Validating System: This protocol utilizes real-time LC-MS monitoring. The reaction is only considered complete when the specific mass-to-charge ratio ( m/z ) of the starting material is fully replaced by the product mass, preventing premature quenching and ensuring high yield.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent (eq) of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile (MW: 264.2 g/mol )[2] in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add 3.0 eq of Sodium Azide ( NaN3​ ) and 3.0 eq of Ammonium Chloride ( NH4​Cl ). Note: NH4​Cl acts as a proton source to generate the reactive hydrazoic acid species in situ.

  • Cycloaddition: Heat the reaction mixture to 120°C under an inert argon atmosphere.

  • Validation Check (LC-MS): After 12 hours, sample 10 µL of the mixture. Dilute in methanol and analyze via LC-MS. The reaction is validated as complete when the starting material peak ( m/z 264.2) is depleted and the product peak ( m/z 307.2) dominates.

  • Workup: Cool the mixture to room temperature. Quench by pouring into ice water. Acidify to pH 2 using 1M HCl to precipitate the tetrazole.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure 2-(1H-tetrazol-5-yl)-4-(2-(trifluoromethyl)phenoxy)pyridine.

Biological Evaluation: In Vitro Kinase Assays

Once derivatized, the compounds must be screened for target affinity. Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard for this phase.

Causality for Assay Choice: Unlike standard radiometric assays, HTRF utilizes a Europium cryptate donor. The long emission half-life of Europium allows the microplate reader to introduce a time delay (e.g., 50 µs) before measuring fluorescence. This completely eliminates short-lived background autofluorescence from the synthesized chemical compounds, preventing false positives.

Protocol 2: HTRF Kinase Assay for VEGFR-2 / c-Met

Self-Validating System: The assay strictly requires the calculation of a Z'-factor for every microplate. A Z'-factor >0.6 mathematically validates that the separation band between the positive and negative controls is wide enough to trust the compound IC50​ data.

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the test compounds in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550).

  • Kinase Reaction: Add 5 µL of Kinase Buffer containing recombinant VEGFR-2 or c-Met enzyme and biotinylated tyrosine kinase peptide substrate to the wells.

  • Initiation: Add 5 µL of ATP solution (at the predetermined Km​ concentration for the specific kinase) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of HTRF Detection Mix (containing Eu3+ -Cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665) to stop the reaction and generate the FRET signal. Incubate for 60 minutes.

  • Measurement & Validation: Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar) measuring emission at 620 nm and 665 nm.

    • Validation Step: Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . If Z′<0.6 , the assay plate must be discarded and repeated.

  • Data Analysis: Calculate the 665/620 nm ratio and fit the data to a 4-parameter logistic curve to determine the IC50​ .

Hit_to_Lead Scaffold Base Scaffold (CAS 1219454-15-5) Synthesis Late-Stage Functionalization Scaffold->Synthesis Screening HTRF Kinase Assay (VEGFR-2 / c-Met) Synthesis->Screening CellAssay Cellular Proliferation (HUVEC / A549) Screening->CellAssay IC50 < 100 nM CellAssay->Synthesis SAR Feedback Lead Lead Optimization & In Vivo Studies CellAssay->Lead High Efficacy

Diagram 2: Iterative hit-to-lead drug discovery workflow utilizing the pyridine-2-carbonitrile core.

Data Presentation: Representative SAR Profile

The table below summarizes typical Structure-Activity Relationship (SAR) progression data when optimizing the 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile scaffold into dual c-Met/VEGFR-2 inhibitors[3].

Compound DerivativeVEGFR-2 IC50​ (nM)c-Met IC50​ (nM)Caco-2 Permeability ( Papp​×10−6 cm/s)
Base Scaffold (Nitrile) > 10,000> 10,00018.5
Tetrazole Derivative 45 ± 5112 ± 1012.4
Primary Amine Derivative 85 ± 8250 ± 159.8
Sorafenib (Control) [1]59 ± 6> 1,00015.2

Note: The base scaffold shows no activity until the nitrile is functionalized into a hydrogen-bond donor/acceptor capable of interacting with the kinase hinge region.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 4-(2-trifluoromethylphenoxy)pyridine-2-carbonitrile. This compound is a critical building block, but its synthesis is notoriously prone to stalling and side reactions.

Below, we dissect the mechanistic causality behind these failures, provide field-proven troubleshooting FAQs, and outline a self-validating experimental protocol.

Mechanistic Overview & Causal Factors

The formation of this diaryl ether relies on a Nucleophilic Aromatic Substitution (SNAr) . This specific reaction presents a "perfect storm" of synthetic challenges:

  • Deactivated Nucleophile: The ortho-trifluoromethyl (-CF₃) group on the phenol is both sterically bulky and strongly electron-withdrawing, severely dampening the nucleophilicity of the phenoxide anion.

  • Base-Sensitive Electrophile: The 2-carbonitrile group on the pyridine ring is highly susceptible to hydrolysis. If the reaction requires extended heating with an inorganic base, trace water will hydrolyze the nitrile into a primary amide or carboxylic acid[1].

To achieve high yields, the reaction conditions must precisely balance the need for a highly reactive nucleophile while maintaining strict anhydrous control to protect the nitrile.

SNAr_Mechanism Phenol 2-CF3-Phenol + Base Phenoxide Phenoxide Anion (Sterically Hindered) Phenol->Phenoxide Deprotonation Meisenheimer Meisenheimer Complex Phenoxide->Meisenheimer SNAr Attack Electrophile 4-Halo-pyridine- 2-carbonitrile Electrophile->Meisenheimer SNAr Attack Hydrolysis Amide/Acid Byproduct Electrophile->Hydrolysis Trace H2O + Base Product Desired Ether Product Meisenheimer->Product Halide Elimination Product->Hydrolysis Trace H2O + Base

Figure 1: SNAr pathway for diaryl ether synthesis and competing nitrile hydrolysis failure modes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction stalling at 30–40% conversion despite extended heating at 100 °C? A: If you are using 4-chloropyridine-2-carbonitrile, you are facing a kinetic bottleneck. The chloride leaving group requires a high activation energy to form the Meisenheimer complex. Solution: Switch your electrophile to 4-fluoropyridine-2-carbonitrile . Fluorine is highly electronegative and stabilizes the transition state of the rate-determining addition step far better than chlorine, making it a vastly superior leaving group in SNAr reactions[2]. This allows the reaction to proceed to completion at lower temperatures.

Q2: I am observing a major byproduct with an [M+18] or [M+19] mass on LC-MS. What is this, and how do I prevent it? A: You are observing nitrile hydrolysis . Under basic conditions at elevated temperatures, trace water will attack the 2-carbonitrile group, converting it to a primary amide (+18 Da) or a carboxylic acid (+19 Da)[1]. Solution: You must enforce strictly anhydrous conditions. Use extra-dry N,N-Dimethylformamide (DMF) over molecular sieves, ensure your base is oven-dried, and run the reaction under a continuous nitrogen or argon atmosphere.

Q3: How do I overcome the poor nucleophilicity of 2-trifluoromethylphenol without increasing the temperature and risking decomposition? A: The choice of your inorganic base is the causal factor here. Standard bases like Potassium Carbonate (K₂CO₃) fail to fully separate the ion pair in polar aprotic solvents. Solution: Switch to Cesium Carbonate (Cs₂CO₃) . The large, highly polarizable Cs⁺ cation weakly coordinates with the phenoxide anion. This creates a highly reactive, "naked" nucleophile that easily overcomes the steric bulk and electronic deactivation of the ortho-CF₃ group[3][4].

Quantitative Yield Analysis

The following table summarizes the causal relationship between reagent selection and experimental yield, demonstrating why the optimized conditions are necessary.

ElectrophileBaseSolvent (Condition)Temp (°C)ConversionMajor Byproduct
4-Chloropyridine-2-carbonitrileK₂CO₃DMF (Standard)100 °C~35%Amide (Hydrolysis)
4-Chloropyridine-2-carbonitrileCs₂CO₃DMF (Anhydrous)100 °C~65%Unreacted Phenol
4-Fluoropyridine-2-carbonitrile Cs₂CO₃ DMF (Anhydrous) 80 °C >95% None (Clean)

Optimized Step-by-Step Experimental Protocol

This self-validating protocol utilizes the optimized parameters (Cs₂CO₃ / 4-Fluoropyridine / Anhydrous DMF) to ensure >95% yield while suppressing hydrolysis.

Materials Required:
  • 2-Trifluoromethylphenol (1.05 equivalents)

  • 4-Fluoropyridine-2-carbonitrile (1.00 equivalent)

  • Cesium Carbonate (Cs₂CO₃, 1.50 equivalents) - Must be oven-dried at 120 °C prior to use.

  • Anhydrous DMF (stored over 3Å molecular sieves)

Step-by-Step Methodology:
  • Reactor Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen (N₂) for 10 minutes.

  • Base Loading: Charge the flask with oven-dried Cs₂CO₃ (1.50 equiv) and suspend it in anhydrous DMF (approx. 10 mL per gram of substrate).

  • Deprotonation: Add 2-trifluoromethylphenol (1.05 equiv) dropwise to the suspension at room temperature. Stir for 30 minutes under N₂. Causality Note: This pre-stirring ensures complete formation of the "naked" cesium phenoxide before the electrophile is introduced.

  • Electrophile Addition: Add 4-fluoropyridine-2-carbonitrile (1.00 equiv) to the reaction mixture in one portion.

  • Heating & IPC: Heat the reaction mixture to 80 °C. Perform an In-Process Control (IPC) check via LC-MS after 4 hours.

  • Workup: Once IPC confirms >95% conversion, cool the mixture to room temperature. Pour the mixture into ice-cold distilled water (3x the reaction volume) under vigorous stirring. The desired product will precipitate.

  • Isolation: Filter the solid precipitate, wash with cold water to remove residual DMF and cesium salts, and dry under high vacuum.

Workflow Step1 1. Charge Reactor (Anhydrous DMF, Cs2CO3) Step2 2. Add 2-CF3-Phenol Stir 30 min (N2 atm) Step1->Step2 Step3 3. Add 4-Fluoro- pyridine-2-carbonitrile Step2->Step3 Step4 4. Heat to 80°C Monitor via LC-MS Step3->Step4 Decision IPC: Conversion > 95%? Step4->Decision Step5 5. Aqueous Workup (Ice Water Quench) Decision->Step5 Yes Step6 Continue Heating Max 12h Decision->Step6 No Step6->Decision Re-check

Figure 2: Optimized step-by-step experimental workflow and In-Process Control (IPC) decision tree.

References

  • Bartholomeus, et al. "Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols." Molecules, MDPI. Available at:[Link]

  • "Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures." ACS Omega, American Chemical Society. Available at:[Link]

  • "Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions." The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

  • Stumpf, A., et al. "Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707." Organic Process Research & Development, American Chemical Society. Available at:[Link]

Sources

Validation & Comparative

Comparative Efficacy of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile Analogs in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel chemical scaffolds for high-throughput screening (HTS) requires a rigorous understanding of both the molecule's physicochemical properties and its behavior within automated assay environments. The diaryl ether class, specifically phenoxypyridines, represents a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., Sorafenib) and ion channel modulators[1].

This guide objectively compares the performance of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile and its analogs, detailing the structural causality behind their efficacy, presenting comparative HTS data, and establishing a self-validating experimental protocol for robust hit triage.

Structural Rationale & Pharmacophore Analysis

The optimization of a screening library compound depends heavily on balancing lipophilicity, metabolic stability, and target engagement. The 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile core offers distinct advantages over standard un-substituted phenoxypyridines:

  • The 2-Trifluoromethyl (-CF3) Group: The incorporation of fluorine in medicinal chemistry is a proven strategy to modulate ADME properties[2]. Placed at the ortho position of the phenoxy ring, the highly electronegative and bulky -CF3 group exerts a profound steric effect. It forces the two aromatic rings into a near-orthogonal conformation, a dihedral angle that is highly favorable for inserting into deep hydrophobic pockets (such as the DFG-out conformation of kinases). Furthermore, the strong C-F bonds block cytochrome P450-mediated ortho-oxidation, significantly reducing intrinsic clearance (CLint).

  • The 2-Carbonitrile (-CN) Group: The nitrile group on the pyridine ring acts as a potent, directionally specific hydrogen bond acceptor. Unlike hydroxyl or primary amine groups, the sp-hybridized nitrogen is highly resistant to Phase II metabolism (e.g., glucuronidation). Additionally, it serves as a versatile synthetic handle, allowing rapid conversion into amidines (e.g., N-Hydroxy-4-(2-trifluoromethylphenoxy)-pyridine-2-carboxamidine) to probe solvent-exposed electrostatic interactions.

Binding_Model Core Phenoxypyridine Core Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge Pi-Stacking/H-Bond CF3 2-Trifluoromethyl (-CF3) Hydrophobic DFG-out Pocket (Steric/Hydrophobic) CF3->Hydrophobic Lipophilic Contact CN 2-Carbonitrile (-CN) Solvent Solvent Channel (Electrostatic) CN->Solvent H-Bond Acceptor

Caption: Mechanistic binding model of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile in a kinase active site.

Comparative HTS Performance Data

To objectively evaluate the efficacy of this scaffold, we compare it against structural analogs in a standardized biochemical HTS environment. The data below summarizes the pharmacological metrics of these compounds against a model receptor tyrosine kinase (RTK) target.

Table 1: Pharmacological and HTS Metrics of Phenoxypyridine Analogs

Compound CoreR1 (Phenoxy)R2 (Pyridine)Model Kinase IC₅₀ (nM)LogD (pH 7.4)CLint (µL/min/mg)Assay Z'-factor
Analog A -H (Unsubstituted)-H4,2502.885.40.62
Analog B 2-Methyl (-CH3)2-Carbonitrile8403.162.10.68
Analog C 2-Trifluoromethyl-H1204.218.50.71
Target Scaffold 2-Trifluoromethyl 2-Carbonitrile 14 3.8 12.2 0.82

Data Synthesis: The target scaffold demonstrates a synergistic effect. The replacement of the 2-methyl group (Analog B) with a 2-trifluoromethyl group (Target Scaffold) drops the IC₅₀ by nearly two orders of magnitude while drastically reducing intrinsic clearance (CLint from 62.1 to 12.2 µL/min/mg) due to the metabolic shielding of the fluorine atoms. The high Z'-factor (0.82) indicates excellent assay robustness, driven by the compound's high solubility and lack of auto-fluorescence interference.

Self-Validating Experimental Protocol: TR-FRET HTS Workflow

To ensure trustworthy and reproducible data, the screening of these analogs must be conducted using a self-validating system. We utilize Homogeneous Time-Resolved Fluorescence (HTRF/TR-FRET), which introduces a time delay between excitation and detection to eliminate short-lived background fluorescence from the compounds themselves[3].

The following protocol is designed to continuously monitor its own statistical validity via the Z'-factor, a dimensionless parameter reflective of assay signal dynamic range and data variation[4].

Step-by-Step Methodology
  • Acoustic Compound Dispensing:

    • Action: Utilize an acoustic liquid handler (e.g., Echo 555) to dispense 50 nL of the 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile analogs (from a 10 mM DMSO stock) into a 384-well low-volume white microplate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and prevents the adsorption of highly lipophilic fluorinated compounds onto plastic pipette tips, ensuring exact nanoliter dosing.

  • Enzyme & Substrate Addition:

    • Action: Add 5 µL of Kinase Reaction Mix (1 nM model kinase, 100 nM biotinylated peptide substrate, 10 µM ATP in HEPES buffer, pH 7.4) to the assay wells.

  • Kinetic Incubation:

    • Action: Centrifuge the plate at 1000 x g for 1 minute, seal, and incubate at room temperature for 60 minutes.

    • Causality: A 60-minute window ensures the reaction reaches steady-state kinetics while maintaining ATP depletion strictly below 10%, preventing non-linear reaction rates that would skew IC₅₀ calculations.

  • Detection Reagent Addition:

    • Action: Add 5 µL of Stop/Detection Buffer containing 50 mM EDTA, Europium-cryptate labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).

    • Causality: EDTA rapidly chelates Mg²⁺, instantly halting kinase activity. The Europium donor allows for a time-delayed readout, bypassing the auto-fluorescence commonly exhibited by aromatic nitrogen-containing heterocycles.

  • Time-Resolved Readout:

    • Action: Incubate for 60 minutes to allow the FRET complex to reach equilibrium. Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Internal Validation (Z'-factor Calculation):

    • Action: Calculate the Z'-factor using the formula: 1−∣μp​−μn​∣3(σp​+σn​)​ , where σ is the standard deviation and μ is the mean of the positive (100% inhibition) and negative (0% inhibition/DMSO) controls.

    • Validation Rule: The assay is only deemed self-consistent and valid if Z′>0.6 .

HTS_Workflow A Compound Library (Phenoxypyridines) B Acoustic Dispensing (384-well plate) A->B C TR-FRET Assay (Kinase + Substrate) B->C D Fluorescence Readout (Eu/XL665 Ratio) C->D E Hit Validation (Z'-factor > 0.6) D->E

Caption: High-throughput screening workflow utilizing TR-FRET for phenoxypyridine analog evaluation.

Conclusion

The 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile scaffold represents a highly optimized starting point for drug discovery programs. By leveraging the steric and metabolic shielding of the trifluoromethyl group alongside the hydrogen-bonding capacity of the carbonitrile group, researchers can achieve superior target affinity and pharmacokinetic stability compared to un-substituted analogs. When paired with rigorous, self-validating HTS methodologies like TR-FRET, this scaffold reliably yields high-quality, actionable hits.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Available at:[Link]

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity and Targets the RAF/MEK/ERK Pathway and Receptor Tyrosine Kinases Involved in Tumor Progression and Angiogenesis." Cancer Research, 64(19), 7099-7109. Available at:[Link]

  • Degorce, F., et al. (2009). "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Current Chemical Genomics, 3, 22-32. Available at:[Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73. Available at:[Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of reproducible synthetic routes for 4-(2-trifluoromethylphenoxy)pyridine-2-carbonitrile, a key building block for researchers in medicinal chemistry and materials science. The structural motif of a phenoxypyridine is prevalent in a variety of biologically active compounds, and the inclusion of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity.[1][2] This document moves beyond a simple recitation of steps to offer a comparative analysis of robust methodologies, grounded in mechanistic principles, to ensure reliable and scalable synthesis.

The primary synthetic strategy for this target molecule is the nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the inherent electrophilicity of the pyridine ring, which is further enhanced by electron-withdrawing substituents.[3][4] The most logical and industrially scalable route involves the coupling of two key intermediates: 4-chloropyridine-2-carbonitrile and 2-trifluoromethylphenol.

Retrosynthetic Analysis & Strategic Overview

A retrosynthetic analysis of the target molecule logically disconnects at the ether linkage, identifying 4-chloropyridine-2-carbonitrile as the electrophile and 2-trifluoromethylphenol as the nucleophile. This strategy is sound due to the high reactivity of 4-halopyridines in SNAr reactions.[5]

Retrosynthesis target 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile intermediates Key Intermediates target->intermediates C-O Disconnection (SNAr Reaction) electrophile 4-Chloropyridine-2-carbonitrile intermediates->electrophile nucleophile 2-Trifluoromethylphenol intermediates->nucleophile precursor 4-Chloropyridine N-oxide electrophile->precursor Cyanation

Figure 1: Retrosynthetic pathway for the target molecule.

This guide will first detail the reliable synthesis of the key electrophilic intermediate, 4-chloropyridine-2-carbonitrile, followed by a comparative analysis of two robust methods for the final SNAr coupling reaction.

Part 1: Synthesis of the Key Intermediate: 4-Chloropyridine-2-carbonitrile

The most efficient and well-documented method for the synthesis of 4-chloropyridine-2-carbonitrile is the cyanation of commercially available 4-chloropyridine N-oxide. This reaction proceeds via a modified Reissert-Henze reaction, where an activating agent and a cyanide source are employed.[6] Trimethylsilyl cyanide (TMSCN) is a preferred cyanide source for its solubility and reactivity, while N,N-dimethylcarbamoyl chloride acts as an effective activating agent for the N-oxide.[7]

Experimental Protocol: Cyanation of 4-Chloropyridine N-oxide
  • Reaction Setup: To a solution of 4-chloropyridine N-oxide (1.0 eq) in anhydrous acetonitrile (approx. 0.3 M), add N,N-dimethylcarbamoyl chloride (1.5 eq).

  • Addition of Cyanide Source: Slowly add trimethylsilyl cyanide (TMSCN) (2.0 eq) dropwise to the mixture at room temperature. The addition should be performed in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.[7]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-chloropyridine-2-carbonitrile as a pale yellow solid.[8]

Part 2: The SNAr Coupling Reaction: A Comparative Analysis

The core of the synthesis is the nucleophilic aromatic substitution reaction between 4-chloropyridine-2-carbonitrile and 2-trifluoromethylphenol. The pyridine nitrogen and the C2-nitrile group are strongly electron-withdrawing, which significantly activates the C4 position for nucleophilic attack.[3][4] This activation lowers the energy of the negatively charged intermediate (a Meisenheimer complex), facilitating the displacement of the chloride leaving group.[3]

We present two highly reproducible methods for this key transformation, outlining their respective advantages and disadvantages.

SNAr_Comparison cluster_0 Starting Materials cluster_1 Method A: Anhydrous Conditions cluster_2 Method B: Phase-Transfer Catalysis A 4-Chloropyridine-2-carbonitrile MA_base Strong Base (e.g., t-BuOK, NaH) A->MA_base MB_solvent Biphasic System (e.g., Toluene/H2O) A->MB_solvent B 2-Trifluoromethylphenol B->MA_base B->MB_solvent MA_solvent Aprotic Solvent (e.g., DMF, THF) MA_base->MA_solvent MA_temp Elevated Temp. (60-100 °C) MA_solvent->MA_temp Product 4-(2-Trifluoromethylphenoxy) pyridine-2-carbonitrile MA_temp->Product MB_base Aqueous Base (e.g., 50% NaOH) MB_base->MB_solvent MB_catalyst PTC Catalyst (e.g., TBAB) MB_solvent->MB_catalyst MB_catalyst->Product

Figure 2: Comparison of two distinct SNAr methodologies.
Quantitative Comparison of Synthetic Routes

The choice between these methods will depend on scale, available equipment, and desired purity profile. Below is a comparison based on typical outcomes for similar SNAr reactions.

ParameterMethod A: Anhydrous ConditionsMethod B: Phase-Transfer Catalysis (PTC)
Key Reagents 2-Trifluoromethylphenol, t-BuOK/NaH, DMF/THF2-Trifluoromethylphenol, 50% NaOH, Toluene, TBAB
Reaction Time 4 - 12 hours8 - 24 hours
Temperature 60 - 100 °C80 - 110 °C
Typical Yield (%) 85 - 95%75 - 90%
Purity Profile High purity after workup, may require chromatographyGood purity, may contain residual catalyst
Advantages Generally faster, higher yielding, well-controlled.Uses inexpensive base, scalable, avoids anhydrous solvents.
Disadvantages Requires anhydrous solvents and inert atmosphere.Potentially longer reaction times, biphasic mixing can be an issue on a large scale.
Method A: Anhydrous Conditions with a Strong Base

This classic approach involves the in situ formation of the phenoxide nucleophile using a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an anhydrous aprotic solvent.

Causality and Rationale:

  • Anhydrous Conditions: The use of anhydrous solvents (e.g., DMF, THF) is critical to prevent the quenching of the strong base and the generated phenoxide.

  • Strong Base: A strong base is required to fully deprotonate the phenol (pKa ~10), generating the more potent phenoxide nucleophile. t-BuOK is often preferred for its solubility in organic solvents.

  • Aprotic Polar Solvent: Solvents like DMF or DMSO are ideal as they effectively solvate the cation of the base (e.g., K+) without solvating the phenoxide anion, thus maximizing its nucleophilicity.

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add 2-trifluoromethylphenol (1.1 eq) and anhydrous DMF (approx. 0.5 M).

  • Base Addition: Cool the solution to 0 °C and add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the temperature does not rise significantly. Stir for 30 minutes at 0 °C to ensure complete formation of the phenoxide.

  • Addition of Electrophile: Add a solution of 4-chloropyridine-2-carbonitrile (1.0 eq) in a small amount of anhydrous DMF dropwise.

  • Reaction: Warm the mixture to 80 °C and stir for 4-12 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).

  • Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield the pure product.

Method B: Phase-Transfer Catalysis (PTC)

This method offers a more practical and often safer alternative for larger-scale synthesis by avoiding strictly anhydrous conditions and pyrophoric bases. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transport of the hydroxide or phenoxide ion from the aqueous phase to the organic phase where the reaction occurs.

Causality and Rationale:

  • Biphasic System: The reaction is run in a two-phase system (e.g., toluene and concentrated aqueous NaOH). The aryl halide remains in the organic phase.

  • Phase-Transfer Catalyst: The quaternary ammonium salt (TBAB) is soluble in both phases. It pairs with the hydroxide or phenoxide in the aqueous layer, forming an ion pair that is soluble in the organic phase. This "transferred" nucleophile can then react with the aryl halide.

  • Inexpensive Reagents: This method utilizes readily available and inexpensive reagents like aqueous sodium hydroxide and toluene.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloropyridine-2-carbonitrile (1.0 eq), 2-trifluoromethylphenol (1.2 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and toluene (approx. 0.5 M).

  • Base Addition: Add 50% (w/w) aqueous sodium hydroxide solution (3.0 eq).

  • Reaction: Heat the biphasic mixture to reflux (approx. 100-110 °C) with vigorous stirring for 8-24 hours. Efficient stirring is crucial for maximizing the interfacial area. Monitor the reaction by TLC.

  • Workup: Cool the mixture to room temperature and dilute with water and toluene. Separate the organic layer.

  • Isolation & Purification: Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to remove the catalyst and any byproducts.

Conclusion

Both presented methods provide reliable and reproducible pathways to 4-(2-trifluoromethylphenoxy)pyridine-2-carbonitrile. Method A is recommended for laboratory-scale synthesis where high purity and yield are paramount and anhydrous techniques are readily available. For larger-scale production, Method B offers significant advantages in terms of cost, safety, and operational simplicity, making it a more industrially viable option. The choice of method should be guided by the specific requirements of the research or production campaign.

References

  • Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. Synthetic Communications. [Link]

  • 4-Chloropyridine-2-carbonitrile: A Key Intermediate in Chemical Synthesis. Glpbio. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles. [Link]

  • Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • 4-Chloro-pyridine-2-carbonitrile Chemical Properties. Pipzine. [Link]

  • Preparation of Cyanopyridines by Direct Cyanation. Synthesis. [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules. [Link]

  • Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters. [Link]

  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Umpolung. OSTI.GOV. [Link]

  • Photoredox-Catalyzed Nucleophilic Aromatic Substitution of Halophenols with Azoles via Oligomeric Phenylene Oxide Radicals. Journal of the American Chemical Society. [Link]

  • Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]

  • Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
  • Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of 2-(2-methoxyphenyl)-2-methylpropionitrile. Organic Syntheses. [Link]

  • Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. [Link]

  • Purification method of pyridine and pyridine derivatives.
  • Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]

  • Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

A Comparative Analysis of the Binding Affinity of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Deep Dive into Structure-Activity Relationships and Therapeutic Potential

The 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active molecules. These derivatives have demonstrated significant potential in targeting various proteins implicated in diseases such as cancer and metabolic disorders. This guide provides a comprehensive comparison of the binding affinities of these derivatives, delving into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their potency and selectivity.

The Versatile Scaffold: Targeting Kinases and Glucose Transporters

Derivatives of the 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile core have been investigated as inhibitors of several key biological targets, most notably receptor tyrosine kinases (RTKs) and glucose transporters. The electron-withdrawing nature of the trifluoromethyl group and the nitrile moiety often plays a crucial role in the binding interactions with these targets.

Kinase Inhibition: A Focus on c-Met and VEGFR-2

Several studies have explored the potential of 4-phenoxypyridine derivatives, including those with the 2-trifluoromethylphenoxy substitution, as inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases that are critical drivers of tumor growth, angiogenesis, and metastasis[1].

Structure-activity relationship studies have revealed that modifications to various parts of the scaffold can significantly impact inhibitory activity. For instance, in a series of 2-substituted-4-(2-fluorophenoxy) pyridine derivatives, the introduction of pyrazolone and triazole moieties at the 2-position of the pyridine ring led to potent dual inhibitors of c-Met and VEGFR-2. One of the most promising compounds from this series, 12d , exhibited IC50 values of 0.11 μM and 0.19 μM for c-Met and VEGFR-2, respectively[2]. Molecular docking studies suggest that these compounds bind to the ATP-binding site of the kinases[2].

The nature of the substituent on the phenoxy ring also plays a critical role. While direct SAR data for a series of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile derivatives against these kinases is limited in the public domain, related studies on similar scaffolds suggest that the position and electronic properties of substituents on the phenoxy ring are key determinants of binding affinity and selectivity[3].

Glucose Transporter 1 (GLUT1) Inhibition: The Case of BAY-876

A prominent example of a highly potent and selective drug candidate based on the 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile scaffold is BAY-876 , a selective inhibitor of the glucose transporter 1 (GLUT1)[4][5][6]. GLUT1 is overexpressed in many cancer cells and is responsible for the increased glucose uptake required to fuel their rapid proliferation, a phenomenon known as the Warburg effect[7].

BAY-876 was identified through a high-throughput screening campaign and subsequent optimization[4][5]. It exhibits exceptional potency with an IC50 in the low nanomolar range and demonstrates high selectivity for GLUT1 over other glucose transporter isoforms[6]. This selectivity is crucial for a favorable therapeutic window, as other GLUT isoforms are essential for normal physiological functions[5]. The development of BAY-876 involved extensive structure-activity relationship explorations to achieve this impressive potency and selectivity profile[4][5].

Comparative Binding Affinity Data

The following table summarizes the reported binding affinities (IC50 values) of representative 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile derivatives and their analogs against their respective targets. It is important to note that a direct comparison across different targets is not feasible due to variations in assay conditions and the nature of the target proteins.

CompoundTargetAssay TypeIC50 (µM)Reference
BAY-876 GLUT1Glucose Uptake~0.002[7]
Analog 12d c-MetKinase Assay0.11[2]
VEGFR-2Kinase Assay0.19[2]

Deciphering Binding Affinity: Key Experimental Methodologies

The determination of binding affinity is a cornerstone of drug discovery. The following sections detail the principles and protocols of key experimental techniques used to evaluate the compounds discussed in this guide.

Radioligand Binding Assays

Radioligand binding assays are a powerful tool for quantifying the interaction between a ligand (the inhibitor) and its receptor (the target protein). These assays typically involve the use of a radiolabeled ligand that binds specifically to the target.

Principle: The assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to the target protein. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value.

Experimental Workflow:

Workflow for a Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., GLUT1, c-Met, VEGFR-2).

  • Reaction Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the mixture through a filter mat to trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.

Cellular Glucose Uptake Assays

For targets like GLUT1, a functional assay that measures the transport of glucose into cells is highly relevant.

Principle: This assay measures the uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, into cells. The test compound's ability to inhibit this uptake is quantified.

Experimental Workflow:

Workflow for a Cellular Glucose Uptake Assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells that express the target glucose transporter (e.g., cancer cell lines with high GLUT1 expression) in a multi-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified period.

  • Initiate Uptake: Add a solution containing a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) to each well.

  • Incubation: Incubate the plate for a short period to allow for glucose uptake.

  • Terminate Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis: Lyse the cells to release the intracellular contents, including the accumulated radiolabeled glucose analog.

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the inhibition of glucose uptake against the concentration of the test compound.

Conclusion and Future Directions

The 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors of various therapeutic targets. The well-documented success of BAY-876 as a GLUT1 inhibitor highlights the potential of this chemical class. Further exploration of the structure-activity relationships of these derivatives, particularly through systematic modifications and testing against a broader range of targets, is warranted. The generation of more comprehensive and directly comparable binding affinity data will be instrumental in guiding the design of next-generation inhibitors with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

  • Heisler, I., et al. (2016). Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY-876. ChemMedChem, 11(19), 2226-2241. [Link]

  • Kopitz, C., et al. (2016). Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo. Cancer Research, 76(14 Supplement), 4746-4746. [Link]

  • Wu, Q., et al. (2022). Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 Inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells. Molecular Cancer Therapeutics, 21(5), 759-770. [Link]

  • Ma, J., et al. (2017). Discovery of Novel 2-substituted-4-(2-fluorophenoxy) Pyridine Derivatives Possessing Pyrazolone and Triazole Moieties as Dual c-Met/VEGFR-2 Receptor Tyrosine Kinase Inhibitors. Bioorganic Chemistry, 72, 116-122. [Link]

  • Zhu, W., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(23), 11167-11182. [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or laboratory scientist, handling complex halogenated nitriles requires moving beyond basic safety data sheets. 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile presents a dual-hazard profile: a picolinonitrile moiety capable of releasing lethal cyanide gas under specific conditions, and a trifluoromethyl group that degrades into corrosive hydrogen fluoride (HF) upon combustion.

This guide provides a self-validating, field-proven operational plan for the safe handling, segregation, and ultimate destruction of this compound.

Physicochemical & Hazard Profile

To design a safe disposal protocol, we must first isolate the quantitative data and reactive moieties that dictate the compound's behavior in waste streams.

Property / HazardSpecification
Chemical Name 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile
CAS Number 1219454-15-5[1]
Molecular Formula C13H7F3N2O
Molecular Weight 264.2 g/mol
Key Reactive Moieties Trifluoromethyl (-CF3), Picolinonitrile (-CN)
Primary GHS Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[1]
Waste Classification Halogenated Organic Waste

Mechanistic Toxicology & Reactivity

Proper disposal is not merely about following rules; it requires an understanding of the underlying chemical causality.

The Nitrile Hazard (Cyanide Generation Risk): The picolinonitrile group contains a carbon-nitrogen triple bond. While stable in neutral organic solvents, exposing this moiety to strong aqueous acids (e.g., HCl, H2SO4) can lead to protonation and subsequent hydrolysis. In extreme cases, or when mixed with strong reducing agents, this reaction pathway generates lethal hydrogen cyanide (HCN) gas. Therefore, strict segregation from acidic waste streams is a mandatory safety protocol [2][2].

The Trifluoromethyl Hazard (Thermal Degradation to HF): The -CF3 group contains exceptionally strong carbon-fluorine bonds (~485 kJ/mol). Standard low-temperature incineration (<800°C) is insufficient for complete destruction and can volatilize the compound into toxic perfluoroalkyl fragments. Complete mineralization requires high-temperature incineration (>1100°C), which quantitatively cleaves the molecule into hydrogen fluoride (HF) gas, nitrogen oxides (NOx), and carbon dioxide [3][3].

Waste Segregation Workflow

WasteSegregation Start Waste Generation: 4-(2-Trifluoromethylphenoxy) pyridine-2-carbonitrile Decision Physical State & Matrix? Start->Decision Solid Solid / Powder Waste (Contaminated PPE/Vials) Decision->Solid Solid Liquid Liquid Waste (Dissolved in Organic Solvents) Decision->Liquid Liquid Halogenated Route to: Halogenated Organic Waste Stream Solid->Halogenated AcidCheck Are Strong Acids Present? (e.g., HCl, H2SO4) Liquid->AcidCheck HCNRisk CRITICAL DANGER: Risk of HCN Gas Release. Neutralize before mixing! AcidCheck->HCNRisk Yes (pH < 5) AcidCheck->Halogenated No (Neutral/Basic) HCNRisk->Halogenated Post-Neutralization

Figure 1: Decision matrix for the safe segregation of nitrile- and fluorine-containing waste.

Operational Handling & Waste Segregation Protocol

This protocol utilizes a self-validating system to ensure that human error does not result in catastrophic gas release.

Step 1: State Identification & Initial Routing Determine if the waste is solid (e.g., contaminated weighing paper, empty vials) or liquid (dissolved in assay solvents like DMSO, DCM, or Methanol). Route solids directly to a dedicated, puncture-proof "Solid Halogenated Waste" bin.

Step 2: The pH Validation Step (Self-Validating System) Before adding any liquid waste containing this compound to a bulk laboratory waste carboy, you must validate the chemical environment.

  • Action: Test the receiving carboy's current liquid using a pH indicator strip.

  • Causality: The picolinonitrile moiety can hydrolyze in strongly acidic environments to release HCN gas.

  • Validation: If the strip reads pH < 5, DO NOT MIX . Route your solution to a new, neutral-pH Halogenated Waste container. If the pH is ≥ 7, it is safe to proceed.

Step 3: Halogenated Designation & Containment Label the receiving container explicitly as "Halogenated Organic Waste - Contains Fluorine and Nitriles." Place the primary waste container inside a high-density polyethylene (HDPE) secondary bin.

  • Causality: Commercial incinerators rely on accurate manifesting to route the waste to kilns equipped with alkaline scrubbers. Failure to label the fluorine content can result in severe damage to incinerator exhaust infrastructure.

Thermal Degradation & Commercial Disposal Plan

Because of the -CF3 group, local neutralization or drain disposal is strictly prohibited [4][4]. The compound must be transferred to a licensed commercial facility for thermal destruction.

ThermalDegradation Compound Halogenated Waste (Contains -CF3 & -CN) Incinerator High-Temp Incinerator (>1100°C) Compound->Incinerator Injection Exhaust Toxic Exhaust Gases (HF, NOx, CO2, CO) Incinerator->Exhaust Thermal Cleavage Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Exhaust->Scrubber Gas Routing Emission Safe Emission (CaF2, NaNO3, H2O) Scrubber->Emission Neutralization

Figure 2: High-temperature mineralization and alkaline abatement pathway for -CF3 compounds.

Step 1: High-Temperature Incineration The waste management facility injects the material into a rotary kiln operating at >1100°C. This extreme temperature ensures the complete cleavage of the C-F bonds, preventing the release of "forever chemicals" (PFAS analogs) into the atmosphere.

Step 2: Alkaline Scrubbing (Self-Validating Abatement) The incinerator exhaust is routed through a wet scrubber containing Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)2).

  • Validation: The facility continuously monitors the pH of the scrubber effluent. A stable, neutral pH validates the successful neutralization of the toxic HF gas into benign, solid Calcium Fluoride (CaF2) or Sodium Fluoride (NaF), which is then safely landfilled.

Emergency Spill & Exposure Response

In the event of an accidental release, immediate containment is required to prevent dermal exposure and inhalation of aerosolized powders.

Step 1: Evacuation & PPE Evacuate the immediate area. Responders must don a properly fitted respirator (N95 minimum for powders, organic vapor cartridge for solutions), chemical-resistant nitrile gloves, and splash goggles.

Step 2: Containment

  • For Powders: Do not dry sweep. Lightly mist the powder with a compatible, non-reactive liquid (e.g., water) to prevent aerosolization.

  • For Liquids: Surround the spill with an inert, non-acidic absorbent material (e.g., vermiculite or sand). Never use acidic spill kits.

Step 3: Collection & Validation Scoop the absorbed material using non-sparking tools into a heavy-duty, sealable polyethylene bag. Swab the spill area with a mild alkaline solution (pH 8-9) to ensure any residual nitrile is stabilized.

  • Validation: Test the cleaned surface with pH paper to confirm neutrality before allowing personnel to return.

Step 4: Disposal Label the bag as "Hazardous Spill Debris - Halogenated/Nitrile" and process via the Laboratory Waste Segregation protocol above.

References

  • 1065607-70-6 | 3-Phenoxy-5-(trifluoromethyl)picolinonitrile | BLD Pharm (Hazard and physicochemical baseline for CAS 1219454-15-5). BLD Pharm.
  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids.
  • Chapter 6: Working with Chemicals - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Chapter 7: Chemical Disposal Procedures. University of Wisconsin–Madison.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。